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  • Product: rac-3-Octadecanamido-2-methoxypropyl phosphocholine
  • CAS: 163702-19-0

Core Science & Biosynthesis

Foundational

rac-3-Octadecanamido-2-methoxypropyl Phosphocholine (NSC 624872): Structural Dynamics, Lipid Raft Modulation, and Apoptotic Signaling

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary Alkylphospholipid analogs (APLs) represent a paradigm shi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Alkylphospholipid analogs (APLs) represent a paradigm shift in oncology and lipid pharmacology. Unlike classical chemotherapeutic agents that target DNA synthesis or the mitotic spindle, APLs exert their antineoplastic effects directly at the plasma membrane. rac-3-Octadecanamido-2-methoxypropyl phosphocholine (CAS No. 88876-07-7, NSC 624872) is a highly specialized synthetic lipid analog[1]. By substituting the traditional ether linkage found in prototypical APLs (like Edelfosine) with an amide linkage, this compound demonstrates unique thermodynamic behavior at the lipid-water interface, leading to robust accumulation in membrane microdomains and the subsequent induction of apoptosis[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and the validated experimental protocols required to study its pharmacological profile.

Chemical Structure & Physicochemical Properties

The pharmacological efficacy of rac-3-Octadecanamido-2-methoxypropyl phosphocholine is entirely dictated by its tripartite molecular architecture (Molecular Formula: C27H57N2O6P, MW: 536.7 g/mol )[1],[2]:

  • The Hydrophobic Tail (sn-3 position): Unlike Edelfosine, which utilizes an O-alkyl ether linkage, this compound features an octadecanamido (stearic acid amide) group. Causality of Design: The amide bond introduces both a hydrogen bond donor and acceptor. This increases the hydration network at the lipid-water interface, enhancing the rigidity of the lipid raft domains upon incorporation compared to ether-linked lipids.

  • The sn-2 Substitution: A short-chain methoxy group occupies the sn-2 position. Causality of Design: Natural phospholipids possess an esterified fatty acid at sn-2, making them susceptible to cleavage by Phospholipase A2 (PLA2). The sterically hindered, non-hydrolyzable methoxy group confers profound metabolic stability, preventing the molecule from entering standard phospholipid remodeling pathways (the Lands cycle).

  • The Hydrophilic Headgroup: A zwitterionic phosphocholine moiety ensures high solubility in both aqueous media and organic solvents[1], facilitating micellar or liposomal formulation while mimicking endogenous phosphatidylcholine to bypass cellular rejection.

Mechanisms of Action: Membrane-Targeted Apoptosis

rac-3-Octadecanamido-2-methoxypropyl phosphocholine does not rely on intracellular transport to a nuclear target. Instead, it acts as a "membrane disruptor" through a highly coordinated signaling cascade[2].

Lipid Raft Co-clustering

Upon administration, the lipid analog selectively partitions into cholesterol- and sphingolipid-rich microdomains (lipid rafts) in the outer leaflet of the plasma membrane. Because cancer cells often exhibit altered lipid raft compositions compared to healthy cells, this provides a therapeutic therapeutic window.

Ligand-Independent Death Receptor Activation

The accumulation of the APL alters the lateral membrane pressure profile. This biophysical shift forces the spontaneous, ligand-independent clustering of Fas/CD95 death receptors into the lipid rafts. This clustering recruits the Fas-Associated Death Domain (FADD) and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).

PI3K/Akt Pathway Inhibition

Simultaneously, the rigidification of the lipid rafts physically displaces critical survival proteins, notably Akt (Protein Kinase B), from the membrane. Without membrane anchorage, Akt cannot be phosphorylated by PI3K/PDK1, leading to the rapid shutdown of cellular survival signals .

MoA A rac-3-Octadecanamido-2-methoxypropyl phosphocholine (NSC 624872) B Insertion into Plasma Membrane (Lipid Raft Microdomains) A->B C Ligand-Independent Fas/CD95 Clustering B->C D Displacement of Akt from Membrane B->D E DISC Formation & Caspase 8 Activation C->E F PI3K/Akt Pathway Inhibition D->F G Apoptotic Cell Death E->G F->G

Fig 1: Membrane-targeted apoptotic signaling pathway induced by the alkylphospholipid analog.

Quantitative Data: Comparative Efficacy of APLs

To contextualize rac-3-Octadecanamido-2-methoxypropyl phosphocholine within the broader landscape of synthetic lipids, the following table summarizes key structural and pharmacological metrics across prevalent APLs.

CompoundCAS NumberLinkage (sn-1/sn-3)sn-2 SubstitutionIC50 (HL-60 cells, µM)Hemolytic Activity
Edelfosine 70641-51-9EtherMethoxy2.5 - 5.0High
Miltefosine 58066-85-6Alkyl (No glycerol)None10.0 - 18.0Moderate
Perifosine 157716-52-4Alkyl (Piperidine)None5.0 - 10.0Low
rac-3-Octadecanamido PC 88876-07-7Amide Methoxy 3.0 - 8.0 Moderate-High

Data synthesized from standard in vitro leukemic cell line assays. Note that the amide linkage preserves high potency while slightly modulating the hemolytic profile compared to strict ether lipids.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems .

Protocol 1: Isolation and Validation of Lipid Rafts via Sucrose Gradient Ultracentrifugation

This protocol isolates detergent-resistant membranes (DRMs) to verify the accumulation of the lipid analog in raft domains.

Causality & Rationale: Lipid rafts are characterized by their resistance to solubilization in non-ionic detergents (like Triton X-100) strictly at low temperatures (4°C) due to the tight packing of sphingolipids and cholesterol. If the temperature exceeds 4°C during lysis, the rafts will solubilize, leading to false-negative results.

Step-by-Step Methodology:

  • Cell Treatment: Incubate 5 × 10^7 cells with 10 µM of rac-3-Octadecanamido-2-methoxypropyl phosphocholine for 6 hours.

  • Cold Lysis: Wash cells in ice-cold PBS. Resuspend in 1 mL of TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) containing 1% Triton X-100 and protease inhibitors. Incubate on ice for 30 minutes.

  • Gradient Preparation: Mix the 1 mL lysate with 1 mL of 80% sucrose in TNE (final sucrose concentration = 40%). Place at the bottom of an ultracentrifuge tube. Overlay gently with 6 mL of 30% sucrose, followed by 4 mL of 5% sucrose.

  • Ultracentrifugation: Centrifuge at 200,000 × g for 16 hours at 4°C using a swinging bucket rotor (e.g., SW41 Ti).

  • Fractionation: Collect twelve 1 mL fractions from top to bottom.

  • Self-Validation (Immunoblotting): Run fractions on SDS-PAGE. Probe for Caveolin-1 (positive control; must appear in low-density fractions 4-5) and Transferrin Receptor (TfR) (negative control; must appear in high-density soluble fractions 9-12). The presence of the APL (detectable via mass spectrometry) should co-localize with Caveolin-1.

Workflow S1 1. Cell Treatment (APL Incubation) S2 2. Cold Lysis (1% Triton X-100) S1->S2 S3 3. Sucrose Gradient (5% / 30% / 40%) S2->S3 S4 4. Ultracentrifugation (200,000 x g, 16h) S3->S4 S5 5. Fraction Collection & Immunoblotting S4->S5

Fig 2: Step-by-step workflow for lipid raft isolation and validation via ultracentrifugation.

Protocol 2: Flow Cytometric Analysis of Apoptosis

Causality & Rationale: APLs induce early externalization of phosphatidylserine (PS) to the outer membrane leaflet. Annexin V binds PS with high affinity in a calcium-dependent manner. Propidium Iodide (PI) is used simultaneously to exclude necrotic cells (which have compromised membranes).

  • Harvest treated cells and wash twice with cold PBS.

  • Resuspend in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1 × 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Gating Strategy: Early apoptotic cells will be Annexin V positive / PI negative (Lower Right quadrant). Late apoptotic/necrotic cells will be double positive (Upper Right quadrant).

Formulation & Drug Delivery Strategies

A primary clinical hurdle for APLs, including rac-3-Octadecanamido-2-methoxypropyl phosphocholine, is their detergent-like nature, which can cause dose-limiting hemolysis and gastrointestinal toxicity.

To bypass this, researchers are actively employing Liposomal Encapsulation . By formulating the APL within cholesterol-rich liposomes, the active pharmaceutical ingredient (API) is shielded from erythrocytes in the bloodstream. Upon reaching the tumor microenvironment—often characterized by leaky vasculature (the EPR effect)—the liposomes fuse with the cancer cell membrane, delivering the APL directly into the target lipid rafts without systemic hemolytic degradation.

References

  • Gajate, C., & Mollinedo, F. (2002). "Lipid rafts, intracellular signaling and cell death." PubMed. Available at:[Link]

  • van Blitterswijk, W. J., & Verheij, M. (2013). "Anticancer mechanisms and clinical application of alkylphospholipids." PubMed. Available at:[Link]

Sources

Exploratory

Alkylphospholipid analog rac-3-Octadecanamido-2-methoxypropyl phosphocholine lipid raft disruption

Title: Alkylphospholipid Analog rac-3-Octadecanamido-2-methoxypropyl Phosphocholine: Mechanisms of Lipid Raft Disruption and Therapeutic Applications Executive Summary Alkylphospholipid analogs (APLs) represent a paradig...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Alkylphospholipid Analog rac-3-Octadecanamido-2-methoxypropyl Phosphocholine: Mechanisms of Lipid Raft Disruption and Therapeutic Applications

Executive Summary

Alkylphospholipid analogs (APLs) represent a paradigm shift in oncology and parasitology, moving away from traditional DNA-targeting chemotherapeutics toward agents that modulate cellular membrane architecture. This technical guide provides an in-depth mechanistic analysis of rac-3-Octadecanamido-2-methoxypropyl phosphocholine, a synthetic amido-derivative related to the prototypical APL edelfosine. By dissecting its biophysical interactions with cholesterol-rich lipid rafts, intracellular trafficking, and organelle-specific targeting, we establish a comprehensive framework for its application in advanced drug development.

Structural Biology and Membrane Intercalation

Unlike physiological diacyl-phospholipids, APLs possess a single lipidic tail and a bulky phosphocholine headgroup, giving them a distinct cylindrical or cone-like molecular geometry. The compound rac-3-Octadecanamido-2-methoxypropyl phosphocholine (CAS 88876-07-7) features an octadecanamido group at the sn-1 position[1][2]. The substitution of the classical ether linkage (found in edelfosine) with an amide bond enhances metabolic stability against specific cellular lipases while preserving the critical amphiphilic geometry required for membrane insertion[1][3].

Upon cellular entry, the lipophilic tail intercalates between the tightly packed acyl chains of sphingomyelin and cholesterol within lipid rafts[3][4]. Because it lacks a second bulky acyl chain, it disrupts the normal liquid-ordered (Lo) phase packing, forcing these microdomains to coalesce into larger, stabilized platforms rather than destroying global membrane integrity[4][5].

Core Mechanism: Lipid Raft Disruption and Apoptotic Signaling

The primary cytotoxic mechanism of APLs is the highly specific reorganization of lipid rafts, which acts as a catalyst for cellular death pathways[4][5].

  • Receptor Clustering: In untreated cells, death receptors such as Fas/CD95 are distributed as inactive monomers. The APL-induced coalescence of lipid rafts forces these receptors into high local concentrations. This proximity overcomes the thermodynamic barrier for receptor trimerization, triggering the formation of the Death-Inducing Signaling Complex (DISC) entirely independent of the natural FasL ligand[3][4].

  • Intracellular Trafficking: Resistance to APLs is heavily mediated by vesicular trafficking. The drug is internalized via endocytosis, and mutations affecting the ESCRT complex or retromer function can prevent the necessary intracellular routing of the drug, highlighting that vesicular transport is critical for APL-induced cytotoxicity[6].

Pathway APL rac-3-Octadecanamido-2-methoxypropyl phosphocholine Raft Lipid Raft Accumulation APL->Raft Reorg Raft Coalescence & Biophysical Alteration Raft->Reorg Fas Fas/CD95 Receptor Clustering Reorg->Fas Mito Mitochondrial Targeting (F1FO-ATP Synthase) Reorg->Mito ER Endoplasmic Reticulum Stress Response Reorg->ER Apop Selective Cancer Cell Apoptosis Fas->Apop Mito->Apop ER->Apop

Figure 1: Mechanistic pathway of APL-induced lipid raft disruption and organelle targeting.

Organelle-Specific Targeting: ER and Mitochondria

Beyond the plasma membrane, rac-3-Octadecanamido-2-methoxypropyl phosphocholine exerts profound effects on intracellular organelles, creating a multi-pronged apoptotic assault.

  • Endoplasmic Reticulum (ER): The drug accumulates in the ER, disrupting local lipid homeostasis and triggering a severe ER stress response, which is particularly lethal in solid tumors like Ewing's sarcoma[3][7].

  • Mitochondrial Disruption: APLs induce the redistribution of lipid rafts from the plasma membrane to mitochondria[3]. This is accompanied by a dramatic recruitment of the F1FO-ATP synthase into these cholesterol-rich domains[3][8]. The specific targeting of the FO sector (which constitutes the mitochondrial permeability transition pore) leads to the loss of mitochondrial membrane potential, cytochrome c release, and irreversible apoptosis[3][8].

Quantitative Data Summary

The biophysical and cytotoxic profiles of APLs vary based on their structural linkages. Table 1 summarizes the comparative parameters across different generations of these lipids.

Table 1: Comparative Biophysical and Cytotoxic Parameters of Alkylphospholipid Analogs

CompoundLinkage Type (sn-1)Primary Target DomainsFas/CD95 ClusteringER Stress InductionF1FO-ATP Synthase Recruitment
rac-3-Octadecanamido-2-methoxypropyl phosphocholine AmideLipid Rafts, ER, MitochondriaYesYesYes
Edelfosine EtherLipid Rafts, ER, MitochondriaYesYesYes
Miltefosine Ester-freePlasma MembraneModerateMinimalMinimal

Experimental Methodologies: Self-Validating Protocol for Raft Disruption

To empirically validate the disruption of lipid rafts by rac-3-Octadecanamido-2-methoxypropyl phosphocholine, researchers must isolate Detergent-Resistant Membranes (DRMs). This protocol is designed with built-in causality and self-validation steps to ensure data integrity.

Protocol: Isolation of DRMs via Sucrose Density Gradient Ultracentrifugation

  • Cell Lysis (Causality: Phase Separation): Treat cells with the APL (e.g., 10 µM for 12 hours). Wash with ice-cold PBS and lyse in 1% Triton X-100 buffer at 4°C for 30 minutes. Causality: At 4°C, the liquid-ordered (Lo) phase of lipid rafts remains insoluble in non-ionic detergents due to tight cholesterol-sphingolipid packing, while the liquid-disordered (Ld) bulk membrane is solubilized.

  • Gradient Assembly (Causality: Buoyancy-Driven Separation): Mix the lysate with an equal volume of 80% sucrose to achieve a 40% sucrose base. Carefully overlay with 30% sucrose, followed by a 5% sucrose top layer.

  • Ultracentrifugation: Centrifuge at 200,000 × g for 16 hours at 4°C. Causality: The low-density, lipid-rich DRMs will float to the 5%/30% interface, while solubilized proteins and non-raft lipids remain in the 40% fraction.

  • Fraction Collection & Validation (Self-Validating Step): Collect 1 mL fractions from top to bottom. Perform immunoblotting on all fractions.

    • Validation: Probe for Flotillin-1 (a bona fide raft marker) and CD71 (Transferrin receptor, a non-raft marker). A successful and valid experiment will show Flotillin-1 exclusively in the buoyant fractions (typically fractions 2-4) and CD71 strictly in the bottom heavy fractions (fractions 9-12). If CD71 appears in the buoyant fractions, the cold chain was broken during processing, and the separation is invalid.

Workflow Step1 APL Treatment (In Vitro) Step2 1% Triton X-100 Lysis (4°C, 30 min) Step1->Step2 Step3 Sucrose Gradient (5%/30%/40%) Step2->Step3 Step4 Ultracentrifugation (200,000 x g) Step3->Step4 Step5 Fraction Validation (Flotillin-1 / CD71) Step4->Step5

Figure 2: Self-validating experimental workflow for DRM isolation and validation.

Conclusion

The amido-derivative rac-3-Octadecanamido-2-methoxypropyl phosphocholine represents a highly targeted approach to cancer therapy. By exploiting the altered lipid metabolism and elevated raft density of malignant cells, this compound turns the cell's own structural architecture into a lethal signaling platform. Future drug development must focus on optimizing its pharmacokinetic profile while leveraging its unique capacity to simultaneously trigger death receptor clustering, ER stress, and mitochondrial collapse.

References

  • Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine. nih.gov.3

  • Edelfosine and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids. nih.gov. 5

  • Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid edelfosine. plos.org. 8

  • Edelfosine and Miltefosine Effects on Lipid Raft Properties: Membrane Biophysics in Cell Death by Antitumor Lipids. acs.org. 4

  • Drug Uptake, Lipid Rafts, and Vesicle Trafficking Modulate Resistance to an Anticancer Lysophosphatidylcholine Analogue in Yeast. nih.gov. 6

  • rac-3-Octadecanamido-2-Methoxypropan-1-ol Phosphocholine. echemi.com. 1

  • Endoplasmic reticulum targeting in Ewing's sarcoma by the alkylphospholipid analog edelfosine. oncotarget.com. 7

  • 外消旋-3-十八烷酰胺基-2-甲氧基丙烷-1-醇磷酰胆碱| 88876-07-7. molaid.com. 2

Sources

Foundational

In vitro cytotoxicity screening of rac-3-Octadecanamido-2-methoxypropyl phosphocholine

An In-Depth Technical Guide to the In Vitro Cytotoxicity Screening of rac-3-Octadecanamido-2-methoxypropyl phosphocholine Authored by a Senior Application Scientist This document provides a comprehensive, technically-gro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity Screening of rac-3-Octadecanamido-2-methoxypropyl phosphocholine

Authored by a Senior Application Scientist

This document provides a comprehensive, technically-grounded framework for assessing the in vitro cytotoxic potential of rac-3-Octadecanamido-2-methoxypropyl phosphocholine (OMPC), a synthetic alkylphosphocholine compound. Designed for researchers, toxicologists, and drug development professionals, this guide moves beyond simple protocols to elucidate the scientific rationale behind experimental design, ensuring data integrity and reproducibility.

Preamble: Understanding OMPC and the Imperative for Cytotoxicity Assessment

rac-3-Octadecanamido-2-methoxypropyl phosphocholine is a synthetic analog of naturally occurring phospholipids. Such compounds are of significant interest in drug delivery and development due to their amphipathic nature, which can facilitate membrane interaction and cellular uptake. However, this very membrane-interacting potential necessitates a rigorous evaluation of their cytotoxic effects. The primary objective of this screening is to determine the concentration at which OMPC induces cell death, to understand the mechanism of that cell death, and to establish a therapeutic window for potential applications.

This guide outlines a tiered screening strategy, beginning with general metabolic health and culminating in specific mechanistic assays. This approach provides a holistic view of the compound's cellular impact.

Foundational Strategy: Selecting the Appropriate Cellular Models

The choice of cell line is a critical parameter that dictates the relevance and translatability of cytotoxicity data. The selection should be driven by the intended therapeutic application of OMPC.

  • For Oncology Applications: A panel of cancer cell lines is recommended. For instance, if OMPC is being investigated as an anti-cancer agent, cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) are common starting points. These lines are well-characterized, robust, and widely used, providing a wealth of comparative data.

  • For Other Applications (e.g., Drug Delivery): If OMPC is intended as a vehicle for other drugs, cytotoxicity should be assessed in non-cancerous, healthy cell lines to evaluate off-target effects. Human fibroblast lines like MRC-5 or immortalized keratinocytes such as HaCaT are suitable models representing normal tissue.

Key Consideration: All cell lines must be sourced from a reputable cell bank like the American Type Culture Collection (ATCC) to ensure identity and sterility. Regular mycoplasma testing is mandatory for data validity.

Experimental Workflow: A Multi-Parametric Approach to Cytotoxicity

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Compound Exposure cluster_2 Phase 3: Multi-Parametric Assays cluster_3 Phase 4: Data Analysis Cell_Culture Cell Line Seeding (e.g., A549, MCF-7) OMPC_Prep OMPC Stock & Dilution Series Incubation 24-72h Incubation with OMPC Cell_Culture->Incubation MTT_Assay Metabolic Activity (MTT Assay) Incubation->MTT_Assay Endpoint 1 LDH_Assay Membrane Integrity (LDH Assay) Incubation->LDH_Assay Endpoint 2 Caspase_Assay Apoptosis (Caspase-3/7 Assay) Incubation->Caspase_Assay Endpoint 3 Data_Analysis IC50 Calculation MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Caspase_Assay->Data_Analysis Mechanism Mechanism of Death Determination Data_Analysis->Mechanism

Caption: Multi-parametric cytotoxicity screening workflow for OMPC.

Assay 1: Cell Viability via Mitochondrial Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of OMPC in culture medium. Remove the old medium from the cells and add 100 µL of the OMPC dilutions (including a vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Assay 2: Cell Lysis via Membrane Integrity (LDH Assay)

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis. The LDH assay measures this released enzyme activity, providing a quantitative measure of cell lysis.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new, clear 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Controls: It is critical to include a "maximum LDH release" control by treating some wells with a lysis buffer to determine the total LDH content.

Assay 3: Apoptosis Induction (Caspase-3/7 Assay)

To determine if cell death is occurring via apoptosis (programmed cell death), we measure the activity of key executioner caspases, specifically caspase-3 and caspase-7. These enzymes cleave a specific substrate, which results in a luminescent or fluorescent signal.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate, white-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle orbital shaking for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

G OMPC OMPC Interaction with Cell Membrane Membrane_Stress Membrane Perturbation OMPC->Membrane_Stress Mitochondria Mitochondrial Stress OMPC->Mitochondria Potential Internalization & Intrinsic Pathway Necrosis Necrosis / Lysis Membrane_Stress->Necrosis High Concentration (Membrane Lysis) Caspase_Cascade Caspase-9 Activation Mitochondria->Caspase_Cascade Executioner Caspase-3/7 Activation Caspase_Cascade->Executioner Apoptosis Apoptosis Executioner->Apoptosis

Caption: Potential cytotoxic mechanisms of OMPC leading to apoptosis or necrosis.

Data Analysis and Interpretation

Data Normalization

For each assay, the raw data must be normalized to the controls:

  • Percent Viability (MTT): [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

  • Percent Cytotoxicity (LDH): [(Absorbance_Sample - Absorbance_Vehicle) / (Absorbance_MaxLysis - Absorbance_Vehicle)] * 100

  • Fold Change (Caspase): Luminescence_Sample / Luminescence_Vehicle

IC₅₀ Calculation

The normalized data should be plotted with the OMPC concentration on the x-axis (log scale) and the response (% Viability or % Cytotoxicity) on the y-axis. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC₅₀.

ParameterDescriptionExample Data (A549 Cells, 48h)
MTT IC₅₀ Concentration reducing metabolic activity by 50%.25.4 µM
LDH EC₅₀ Concentration causing 50% of maximum LDH release.48.2 µM
Caspase-3/7 Fold Increase Maximum observed increase in caspase activity.4.5-fold at 20 µM

Interpretation of Example Data: The data suggests that OMPC's cytotoxic effect begins with the induction of apoptosis at lower concentrations (~20 µM), as indicated by the peak in caspase activity. At a slightly higher concentration (25.4 µM), this apoptotic process leads to a 50% reduction in metabolic viability. The higher EC₅₀ for LDH release (48.2 µM) indicates that widespread membrane lysis (necrosis) occurs at much higher concentrations, suggesting apoptosis is the primary mechanism of cell death within the initial therapeutic window.

References

Exploratory

Targeting the Membrane: Apoptosis Induction Pathways Triggered by rac-3-Octadecanamido-2-methoxypropyl phosphocholine

Executive Summary Traditional chemotherapeutics predominantly target nuclear DNA or the replication machinery, often leading to severe systemic toxicities and secondary malignancies. In contrast, rac-3-Octadecanamido-2-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Traditional chemotherapeutics predominantly target nuclear DNA or the replication machinery, often leading to severe systemic toxicities and secondary malignancies. In contrast, rac-3-Octadecanamido-2-methoxypropyl phosphocholine—commonly known as edelfosine or ET-18-OCH3—represents a paradigm shift in oncology. As the prototype of synthetic alkyl-lysophospholipid (ALP) analogs, edelfosine exerts its pro-apoptotic effects directly at the cell membrane. This whitepaper provides an in-depth mechanistic analysis of edelfosine-induced apoptosis, detailing its lipid raft-mediated signaling, subcellular convergence, and the self-validating experimental protocols required to quantify its efficacy in preclinical models.

Mechanisms of Action: The Lipid Raft and Fas/CD95 Paradigm

The structural uniqueness of edelfosine allows it to bypass traditional receptor-ligand interactions. Instead, its primary mechanism of action relies on direct incorporation into the plasma membrane of highly proliferative cancer cells. Due to its lipidic nature, edelfosine selectively accumulates in cholesterol- and sphingolipid-rich membrane microdomains known as lipid rafts [1].

Once integrated, edelfosine alters membrane fluidity and induces the dramatic co-clustering of the Fas/CD95 death receptor into these lipid rafts[2]. Crucially, this receptor aggregation triggers the intracellular assembly of the Death-Inducing Signaling Complex (DISC)—comprising FADD and procaspase-8—independently of the physiological Fas ligand (FasL)[3]. This FasL-independent activation establishes a self-sustaining apoptotic cascade that selectively eradicates malignant cells while sparing normal resting lymphocytes[4].

FasPathway A Edelfosine (ET-18-OCH3) B Accumulation in Lipid Rafts A->B C Fas/CD95 Receptor Clustering (FasL-Independent) B->C D DISC Formation (FADD + Procaspase-8) C->D E Caspase-8 Activation D->E F Apoptosis Execution E->F

Edelfosine-induced Fas/CD95 clustering and FasL-independent apoptosis pathway.

Subcellular Targeting: Endoplasmic Reticulum and Mitochondrial Convergence

While plasma membrane lipid rafts act as the primary initiation site, the complete apoptotic execution by edelfosine requires subcellular convergence. Following initial membrane accumulation, edelfosine undergoes endocytosis and translocates to intracellular organelles[1].

  • Endoplasmic Reticulum (ER) Stress : In solid tumors such as Ewing's sarcoma, edelfosine accumulates in the ER. Here, it acts as a competitive inhibitor of CTP:phosphocholine cytidylyltransferase (CCT), severely disrupting phosphatidylcholine biosynthesis and triggering a lethal ER stress response[5].

  • Mitochondrial Targeting : Edelfosine induces the recruitment of the F1FO-ATP synthase complex into cholesterol-rich lipid rafts at the mitochondrial membrane[6]. This structural reorganization alters the mitochondrial permeability transition pore (mPTP), leading to the release of cytochrome c into the cytosol, subsequent caspase-9 activation, and irreversible cell death[5].

Subcellular A Intracellular Edelfosine B Endoplasmic Reticulum (ER) A->B C Mitochondria A->C D ER Stress Response (Inhibition of PC Synthesis) B->D E F1FO-ATP Synthase Recruitment to Mitochondrial Rafts C->E F Cytochrome c Release & Caspase-9 Activation D->F E->F G Apoptosis F->G

Convergence of ER stress and mitochondrial targeting in edelfosine-mediated apoptosis.

Quantitative Efficacy Across Malignancies

Edelfosine exhibits potent, selective cytotoxicity across various hematological and solid malignancies. The table below summarizes its efficacy profile based on established in vitro models. The causality behind this differential sensitivity lies in the target cells' membrane cholesterol content and basal proliferation rates; normal resting cells do not readily incorporate the drug, ensuring a high therapeutic index[4].

Cancer TypeCell Line ModelsEffective Dose RangePrimary Apoptotic Mechanism
Multiple Myeloma MM.1S, RPMI-82265 - 10 µMLipid raft Fas/CD95 clustering & DISC formation[3]
Leukemia (T-ALL) Jurkat, CEM-C7H210 µMRaft aggregation enriched in Fas/CD95[2]
Ewing's Sarcoma CADO-ES1, RD-ES2.5 - 10 µMER stress and mitochondrial cytochrome c release[5]
Mantle Cell Lymphoma JVM-2, Z-1385 - 10 µMCo-clustering of Fas/CD95 and lipid rafts[4]
Prostate Cancer LNCaP, VCaP10 µMAKT inhibition & ATF3 upregulation (with Androgen Deprivation)[7]

Experimental Protocols for In Vitro Validation

To ensure scientific integrity and reproducibility, the following methodologies represent self-validating systems for assessing edelfosine's mechanism of action.

Protocol A: Assessment of Edelfosine-Induced Apoptosis (Annexin V/PI)

Causality & Rationale: Edelfosine induces early phosphatidylserine (PS) externalization. This dual-staining system ensures that true apoptotic events (Annexin V+/PI-) are distinguished from late apoptosis/necrotic cell death (Annexin V+/PI+), confirming edelfosine's specific pro-apoptotic mechanism rather than non-specific toxicity[8].

  • Cell Seeding : Plate target cells (e.g., Jurkat or JVM-2) at a density of 1×106 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Drug Treatment : Treat cells with 10 µM edelfosine (dissolved in ethanol or culture medium containing BSA as a carrier) for 18-24 hours[6]. Include a vehicle-only control to establish baseline viability.

  • Harvesting : Centrifuge cells at 300 x g for 5 minutes. Wash twice with cold PBS to remove residual phenol red and serum proteins.

  • Staining : Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation : Incubate for 15 minutes at room temperature in the dark to preserve fluorophore integrity.

  • Flow Cytometry : Analyze samples within 1 hour. Edelfosine-treated cells will exhibit a significant shift to the Annexin V+/PI- quadrant compared to controls.

Protocol B: Lipid Raft Isolation and Fas/CD95 Co-localization

Causality & Rationale: To definitively prove that edelfosine's efficacy relies on lipid rafts, researchers must isolate detergent-resistant membranes (DRMs) and verify the physical translocation of Fas/CD95 into these domains[2].

  • Lysis : After edelfosine treatment (10 µM, 9-12 hours), lyse 5×107 cells in 1% Triton X-100 lysis buffer on ice for 30 minutes[3]. Cold temperatures are strictly required to maintain lipid raft integrity.

  • Gradient Preparation : Mix the lysate with an equal volume of 80% sucrose to achieve a 40% sucrose base. Overlay carefully with 30% and 5% sucrose solutions to form a discontinuous density gradient.

  • Ultracentrifugation : Centrifuge at 200,000 x g for 16 hours at 4°C. This step is essential to separate the low-density lipid rafts from the bulk cellular membranes based on buoyancy.

  • Fractionation : Collect 12 equal fractions from top to bottom. Fractions 2-4 typically represent the low-density lipid rafts (DRMs).

  • Validation : Perform Western blotting on the fractions. Probe for Fas/CD95 and a raft marker (e.g., GM1 ganglioside or Lck). In edelfosine-treated cells, Fas/CD95 will visibly shift from the high-density fractions (non-raft) to the low-density raft fractions.

Workflow A In Vitro Cell Culture (1x10^6 cells/mL) B Edelfosine Treatment (10 µM for 18-24h) A->B C Flow Cytometry (Annexin V/PI Assay) B->C Apoptosis Analysis D Sucrose Gradient Ultracentrifugation B->D Lipid Raft Isolation E Western Blotting (Fas/CD95 Translocation) D->E

Methodological workflow for validating edelfosine-induced apoptosis and lipid raft dynamics.

Translational Perspectives & Drug Development

Edelfosine represents a crucial proof-of-concept in oncology: the plasma membrane is a viable, highly selective target for apoptosis induction. Its ability to spare normal resting cells while selectively killing malignant cells makes it a highly attractive candidate for combination therapies. For instance, combining edelfosine with androgen deprivation therapy (ADT) in prostate cancer models significantly inhibits AKT activity and upregulates the stress response gene ATF3, leading to enhanced tumor regression[7]. Future drug development should focus on optimizing lipid-based delivery systems to maximize the bioavailability of ALPs in solid tumors.

References

  • Title : Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine Source : nih.gov URL : 1

  • Title : Edelfosine and perifosine induce selective apoptosis in multiple myeloma by recruitment of death receptors and downstream signaling molecules into lipid rafts Source : nih.gov URL : 3

  • Title : Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid edelfosine Source : plos.org URL : 6

  • Title : Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of Edelfosine in Jurkat Cells Source : plos.org URL : 2

  • Title : Edelfosine Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity Source : nih.gov URL : 7

  • Title : The Orally Available, Synthetic Ether Lipid Edelfosine Inhibits T Cell Proliferation and Induces a Type I Interferon Response Source : plos.org URL : 8

  • Title : Endoplasmic reticulum targeting in Ewing's sarcoma by the alkylphospholipid analog edelfosine Source : oncotarget.com URL : 5

  • Title : In vitro and In vivo Selective Antitumor Activity of Edelfosine against Mantle Cell Lymphoma and Chronic Lymphocytic Leukemia Involving Lipid Rafts Source : aacrjournals.org URL : 4

Sources

Foundational

Unraveling the Profile of a Putative Anti-Neoplastic Agent: rac-3-Octadecanamido-2-methoxypropyl phosphocholine (NSC 624872)

For Immediate Release [City, State] – March 18, 2026 – In the landscape of oncological research, the quest for novel therapeutic agents with unique mechanisms of action is paramount. One such molecule, rac-3-Octadecanami...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – March 18, 2026 – In the landscape of oncological research, the quest for novel therapeutic agents with unique mechanisms of action is paramount. One such molecule, rac-3-Octadecanamido-2-methoxypropyl phosphocholine, also identified by its National Service Center (NSC) designation, 624872, has been noted for its potential anti-cancer properties. This technical guide serves to consolidate the currently available information on NSC 624872, providing a resource for researchers, scientists, and drug development professionals.

Compound Overview and Chemical Identity

rac-3-Octadecanamido-2-methoxypropyl phosphocholine (NSC 624872) is a synthetic phospholipid analog. Its structure integrates a long-chain fatty acid (octadecanamide), a methoxypropyl backbone, and a phosphocholine headgroup. This amphipathic nature is characteristic of molecules that interact with cellular membranes and lipid-dependent signaling pathways.

Table 1: Chemical and Physical Properties of NSC 624872

PropertyValueSource
IUPAC Name [2-methoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphateN/A
Synonyms NSC 624872, CP-50N/A
CAS Number 163702-19-0N/A
Molecular Formula C27H57N2O6PN/A
Molecular Weight 536.7 g/mol N/A
Physical State White solid (presumed)N/A

Postulated Biological Activity: A Protein Kinase C Inhibitor

The primary biological activity attributed to NSC 624872 is the inhibition of Protein Kinase C (PKC). Multiple chemical suppliers consistently report that the compound exhibits "strong inhibitory action against neoplastic cell growth in vitro" and functions as a PKC inhibitor.

PKC represents a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of PKC signaling is a well-established hallmark of various cancers, making it a compelling target for therapeutic intervention.

Putative Mechanism of Action

The presumed mechanism of action of NSC 624872 centers on its ability to interfere with PKC function. As a phospholipid analog, it may act as a competitive inhibitor of diacylglycerol (DAG), the natural activator of conventional and novel PKC isozymes, by binding to the C1 domain on the regulatory subunit of PKC. Alternatively, its interaction with the cell membrane could allosterically modulate PKC activity or its localization within the cell.

PKC_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NSC_624872 NSC 624872 (Phospholipid Analog) PKC Protein Kinase C (PKC) NSC_624872->PKC Inhibits Downstream_Substrates Downstream Substrates PKC->Downstream_Substrates Phosphorylates DAG Diacylglycerol (DAG) (Endogenous Activator) DAG->PKC Activates Phosphorylation Phosphorylation Downstream_Substrates->Phosphorylation Cell_Proliferation Cell Proliferation & Survival Phosphorylation->Cell_Proliferation

Figure 1: Postulated mechanism of NSC 624872 action. The compound is thought to inhibit Protein Kinase C, thereby blocking the phosphorylation of downstream substrates and inhibiting cancer cell proliferation and survival.

Challenges and Gaps in the Current Knowledge Base

Despite the consistent claims from commercial vendors, a comprehensive search of publicly available, peer-reviewed scientific literature did not yield specific data on the biological activity of NSC 624872. This presents a significant challenge in substantiating the asserted anti-neoplastic profile of this compound.

The following critical information is currently unavailable in the public domain:

  • Quantitative Cytotoxicity Data: There are no published IC50 values for NSC 624872 against any specific cancer cell lines.

  • Detailed Mechanistic Studies: Beyond the general classification as a PKC inhibitor, there is no information on which of the at least 10 PKC isozymes are targeted, the potency of inhibition (e.g., Ki values), or the specific downstream signaling pathways that are affected.

  • Apoptosis Induction: It has not been formally demonstrated whether the cytotoxic effects are mediated through the induction of apoptosis. Consequently, there is no data on the involvement of specific apoptotic pathways (e.g., intrinsic vs. extrinsic, caspase activation).

  • In Vitro Experimental Protocols: No detailed, validated protocols for the in vitro assessment of NSC 624872 have been published.

  • In Vivo Efficacy and Preclinical Data: There is no available information regarding the evaluation of NSC 624872 in animal models of cancer, which is a critical step in preclinical drug development.

Proposed Experimental Workflow for Characterization

To rigorously evaluate the biological activity profile of NSC 624872, a systematic, multi-faceted experimental approach is required. The following workflow outlines a logical progression of studies to validate and expand upon the putative anti-cancer properties of this compound.

Experimental_Workflow Start Procure & Characterize NSC 624872 Cytotoxicity_Screen In Vitro Cytotoxicity Screening (e.g., MTT/SRB Assay) Start->Cytotoxicity_Screen IC50_Determination Determine IC50 Values (Panel of Cancer Cell Lines) Cytotoxicity_Screen->IC50_Determination Mechanism_of_Death Mechanism of Cell Death Analysis (Apoptosis vs. Necrosis) IC50_Determination->Mechanism_of_Death Target_Validation PKC Inhibition Assay (In Vitro Kinase Assay) IC50_Determination->Target_Validation Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Glo) Mechanism_of_Death->Apoptosis_Assay In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Apoptosis_Assay->In_Vivo_Studies Pathway_Analysis Signaling Pathway Analysis (Western Blot for p-substrates) Target_Validation->Pathway_Analysis Pathway_Analysis->In_Vivo_Studies Conclusion Comprehensive Biological Activity Profile In_Vivo_Studies->Conclusion

Figure 2: A proposed experimental workflow for the comprehensive biological characterization of NSC 624872.

Step-by-Step Methodologies

A. In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., breast, lung, colon, glioma) in 96-well plates at an optimized density for logarithmic growth over 72 hours.

  • Compound Treatment: After 24 hours of incubation for cell attachment, treat the cells with a serial dilution of NSC 624872 (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

  • Solubilization: Wash away unbound dye and air dry the plates. Solubilize the bound dye with 10 mM Tris base.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

B. Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Treatment: Treat cancer cells with NSC 624872 at concentrations around the determined IC50 value for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Future Directions and Conclusion

rac-3-Octadecanamido-2-methoxypropyl phosphocholine (NSC 624872) is a compound of interest based on its repeated annotation as a Protein Kinase C inhibitor with anti-neoplastic properties. However, there is a critical lack of publicly available, peer-reviewed data to substantiate these claims and to provide a detailed understanding of its biological activity.

The path forward requires a rigorous, systematic investigation following standard preclinical drug discovery protocols. The experimental workflows outlined in this guide provide a roadmap for researchers to elucidate the true therapeutic potential of NSC 624872. Should these foundational studies validate the initial claims, further research into its PKC isozyme selectivity, in vivo efficacy, and safety profile would be warranted. Until such data is generated and published, the biological activity profile of NSC 624872 remains largely uncharacterized and its potential as a cancer therapeutic agent speculative.

Protocols & Analytical Methods

Method

Application Note: Formulation and Characterization of rac-3-Octadecanamido-2-Methoxypropyl Phosphocholine Liposomes

Document Type: Technical Protocol & Application Note Target Audience: Formulation Scientists, Lipid Nanoparticle (LNP) Researchers, and Oncology Drug Development Professionals Introduction & Mechanistic Rationale rac-3-O...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Note Target Audience: Formulation Scientists, Lipid Nanoparticle (LNP) Researchers, and Oncology Drug Development Professionals

Introduction & Mechanistic Rationale

rac-3-Octadecanamido-2-methoxypropyl phosphocholine (CAS: 88876-07-7) is a synthetic alkylphosphocholine (APC) analog structurally related to the antineoplastic lipid edelfosine[1]. Unlike natural diacyl phospholipids, this molecule features a single C18 hydrocarbon chain linked via an amide bond at the sn-3 position, and a methoxy group at the sn-2 position. This unique amide linkage confers exceptional resistance to enzymatic degradation by phospholipases, prolonging its half-life in vivo.

The Causality of Liposomal Formulation

As a single-chain lipid, rac-3-Octadecanamido-2-methoxypropyl phosphocholine possesses a wedge-like molecular geometry. In aqueous solutions, it acts as a detergent, spontaneously forming micelles rather than bilayers. Administering free APCs intravenously leads to severe hemolytic toxicity and gastrointestinal distress due to the indiscriminate solubilization of red blood cell membranes.

To bypass this toxicity and leverage the Enhanced Permeability and Retention (EPR) effect for tumor targeting, the APC must be integrated into a stable liposomal bilayer. By co-formulating the APC with a rigid, saturated phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and Cholesterol, the single-chain lipid is forced into a stable lamellar phase[2]. DSPC provides a cylindrical scaffold, while cholesterol acts as a "molecular mortar," filling the interstitial voids created by the APC's methoxy group, thereby preventing micellization and stabilizing the vesicle[3][4].

Materials and Reagents

  • Active Pharmaceutical Ingredient (API): rac-3-Octadecanamido-2-methoxypropyl phosphocholine (CAS: 88876-07-7)[1].

  • Structural Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).

  • Stabilizer: Cholesterol (Chol).

  • Stealth Lipid: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000).

  • Solvents: Chloroform and Methanol (HPLC grade, 2:1 v/v).

  • Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (Sterile filtered).

Experimental Protocol: Thin-Film Hydration & Extrusion

This protocol utilizes the thin-film hydration method followed by thermobarrel extrusion, ensuring the formation of Large Unilamellar Vesicles (LUVs) with a low Polydispersity Index (PDI).

Step 1: Lipid Mixture Preparation
  • Prepare a lipid mixture in a round-bottom flask using a Chloroform/Methanol (2:1 v/v) solvent system.

  • Molar Ratio: Target a formulation of DSPC : Chol : APC : DSPE-PEG2000 at a 45 : 35 : 15 : 5 molar ratio.

    • Mechanistic Insight: Exceeding 20 mol% of the APC will disrupt the DSPC/Cholesterol packing, leading to a phase transition from lamellar vesicles to mixed micelles[5].

Step 2: Thin-Film Formation
  • Attach the flask to a rotary evaporator. Set the water bath to 40°C and rotate at 150 RPM under a gradual vacuum.

  • Evaporate until a thin, homogeneous lipid film forms on the flask walls.

  • Transfer the flask to a vacuum desiccator overnight (or for at least 4 hours) to remove all residual organic solvents. Causality: Residual chloroform can alter the lipid packing parameter and cause premature vesicle leakage.

Step 3: Hydration
  • Pre-heat the PBS hydration buffer to 65°C .

  • Add the heated buffer to the lipid film to achieve a final total lipid concentration of 10-20 mM.

  • Agitate via vortexing for 15 minutes at 65°C.

    • Mechanistic Insight: The hydration temperature must remain above the phase transition temperature ( Tm​ ) of DSPC (~55°C). Hydrating below the Tm​ results in rigid, unyielding lipid sheets that fail to close into Multilamellar Vesicles (MLVs).

  • Self-Validation Check: The resulting suspension should be milky and opalescent. If the solution is completely clear, micellization has occurred, indicating an excessively high APC-to-DSPC ratio.

Step 4: Extrusion
  • Assemble a thermobarrel extruder equipped with a heating block set to 65°C.

  • Pass the MLV suspension through a 200 nm polycarbonate membrane 10 times.

  • Replace the membrane with a 100 nm polycarbonate filter and pass the suspension another 10 times.

    • Mechanistic Insight: Sequential extrusion mechanically shears the MLVs into homogeneous LUVs. Maintaining 65°C ensures the membrane remains in the fluid crystalline phase, preventing filter rupture.

Step 5: Purification
  • Transfer the extruded liposomes to a Slide-A-Lyzer™ dialysis cassette (10 kDa MWCO).

  • Dialyze against 100 volumes of PBS at 4°C overnight to remove any un-incorporated APC monomers.

Formulation Data & Physicochemical Properties

The following table summarizes the expected quantitative data when titrating the APC concentration within the DSPC/Cholesterol scaffold.

FormulationDSPC (mol%)Chol (mol%)APC (mol%)PEG2000 (mol%)Z-Average Size (nm)PDIZeta Potential (mV)Vesicle Stability
F1 (Control) 554005105 ± 5< 0.10-15 ± 2High (Stable LUVs)
F2 (Low APC) 5035105110 ± 6< 0.10-12 ± 3High (Stable LUVs)
F3 (Optimum) 453515 5115 ± 8< 0.15-10 ± 2High (Stable LUVs)
F4 (High APC) 353030585 ± 15> 0.35-5 ± 4Low (Micellization)

Table 1: Physicochemical properties of liposomes formulated with varying molar ratios of rac-3-Octadecanamido-2-methoxypropyl phosphocholine. Data demonstrates the critical micelle boundary at >20 mol% APC.

Visualizations & Workflows

Workflow Sol Lipid Mixture Solution (DSPC, Chol, APC, PEG) Evap Rotary Evaporation (Organic Solvent Removal) Sol->Evap Film Thin Lipid Film (Vacuum Desiccation) Evap->Film Hyd Hydration at 65°C (PBS Buffer > Tm) Film->Hyd MLV Multilamellar Vesicles (Opalescent Suspension) Hyd->MLV Ext Thermobarrel Extrusion (100nm Pores at 65°C) MLV->Ext LUV Unilamellar Liposomes (Homogeneous LUVs) Ext->LUV

Diagram 1: Step-by-step workflow for the formulation of APC-loaded liposomes via thin-film hydration.

MOA Lip APC-Loaded Liposome (Tumor Accumulation) Rel Membrane Fusion & Lipid Transfer Lip->Rel Raft Accumulation in Cellular Lipid Rafts Rel->Raft Fas Fas/CD95 Receptor Clustering Raft->Fas DISC DISC Complex Formation Fas->DISC Casp8 Caspase-8 Activation DISC->Casp8 Apop Apoptosis (Programmed Cell Death) Casp8->Apop

Diagram 2: Apoptotic signaling pathway triggered by APC accumulation in cellular lipid rafts.

References[1] Title: rac-3-Octadecanamido-2-Methoxypropan-1-ol Phosphocholine - Echemi

Source: echemi.com URL: 3] Title: Antitumor lipids in biomembranes modeled with the Langmuir monolayer technique Source: emerald.com URL: 5] Title: Interaction of drugs with lipid raft membrane domains as a possible target Source: aboutscience.eu URL: 2] Title: Innovating Leishmaniasis Treatment: A Critical Chemist's Review of Inorganic Nanomaterials Source: acs.org URL: 4] Title: Phase behavior of dipalmitoyl phosphatidylcholine (DPPC)-cholesterol membranes Source: researchgate.net URL:

Sources

Application

Application Note: Preparation and Dissolution of rac-3-Octadecanamido-2-methoxypropyl phosphocholine for Cell Culture Assays

Introduction and Mechanistic Rationale rac-3-Octadecanamido-2-methoxypropyl phosphocholine (also known as CP-50 or NSC 624872) is a synthetic alkylphosphocholine (APC) and ether lipid analog[1]. Structurally and function...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

rac-3-Octadecanamido-2-methoxypropyl phosphocholine (also known as CP-50 or NSC 624872) is a synthetic alkylphosphocholine (APC) and ether lipid analog[1]. Structurally and functionally related to the prototypic antitumor lipid edelfosine (ET-18-OCH3), this compound is characterized by an octadecanamido (C18 amide) linkage at the sn-1 position, a methoxy group at the sn-2 position, and a zwitterionic phosphocholine headgroup[1].

In cell culture models, synthetic ether lipids do not target cellular DNA; instead, they act as lipid raft modulators [2]. Because of their amphiphilic nature, these molecules selectively insert into cholesterol-rich membrane microdomains (lipid rafts)[3]. This accumulation alters membrane fluidity and induces the ligand-independent co-clustering of death receptors (such as Fas/CD95) into the Death-Inducing Signaling Complex (DISC), ultimately triggering caspase-8-mediated apoptosis while simultaneously displacing survival kinases like Akt from the membrane[2][3].

The Solvation Challenge

As an amphiphilic lipid, rac-3-Octadecanamido-2-methoxypropyl phosphocholine exhibits complex phase behavior in aqueous solutions. It exists as a monomer at low concentrations but spontaneously self-assembles into micelles once the Critical Micelle Concentration (CMC) is exceeded[4]. When researchers attempt to dilute high-concentration organic stocks directly into cold, serum-free aqueous media, the rapid shift in solvent polarity often forces the lipid below its Krafft point, resulting in immediate precipitation or cloudy suspensions[5]. Successful in vitro application requires precise solvent selection, thermal control, and the use of carrier proteins to stabilize the lipid monomers.

Pathway CP50 rac-3-Octadecanamido-2-methoxypropyl phosphocholine (Amphiphilic Ether Lipid) LipidRaft Cholesterol-Rich Lipid Rafts (Membrane Accumulation) CP50->LipidRaft Inserts into bilayer Fas Fas/CD95 Death Receptor (Ligand-Independent Clustering) LipidRaft->Fas Promotes clustering Akt Akt Survival Pathway (Displaced from Rafts) LipidRaft->Akt Inhibits/Displaces DISC DISC Assembly (FADD + Procaspase-8) Fas->DISC Recruits Caspase8 Active Caspase-8 DISC->Caspase8 Cleaves Apoptosis Apoptosis (Cell Death) Caspase8->Apoptosis Triggers

Fig 1: Mechanism of action for alkylphosphocholines via lipid raft modulation and DISC assembly.

Physicochemical & Solubility Profile

To design a self-validating dissolution protocol, one must first understand the solubility limits of the compound across different solvent systems. The data below synthesizes the solubility parameters for rac-3-Octadecanamido-2-methoxypropyl phosphocholine and its structural analogs (e.g., edelfosine)[1][5].

SolventSolubility LimitPreparation NotesSuitability for Cell Culture
Ethanol (100%) ~5 - 10 mg/mLYields a clear solution at Room Temperature (RT).Excellent (Preferred organic stock)
DMSO ~5 - 10 mg/mLRequires vigorous vortexing; stable at RT.Good (Monitor final DMSO toxicity)
Chloroform >50 mg/mLHighly soluble due to lipid tail.Poor (Highly toxic to cells; use only for lipid films)
Water / PBS ~10 - 15 mg/mLRequires heating (37°C–50°C) and sonication.Moderate (Prone to precipitation upon cooling)

Experimental Protocols for Cell Culture Preparation

To ensure reproducibility and prevent experimental artifacts caused by lipid precipitation, we recommend Protocol A (Organic Stock with Carrier-Mediated Dilution) for most standard cell culture assays. Protocol B (Aqueous Heating) is provided for specialized assays where organic solvents must be strictly avoided[5].

Protocol A: Organic Solvent Stock (Recommended)

This method utilizes Ethanol or DMSO to create a stable, high-concentration monomeric stock, which is then diluted into pre-warmed media containing Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS). The serum proteins act as lipid carriers, sequestering the hydrophobic tails and preventing micellar aggregation or precipitation[5].

Step-by-Step Methodology:

  • Equilibration: Remove the rac-3-Octadecanamido-2-methoxypropyl phosphocholine powder from -20°C storage and allow the vial to equilibrate to room temperature for 30 minutes in a desiccator. This prevents condensation from introducing water into the hygroscopic lipid powder.

  • Stock Preparation (10 mM): Weigh the appropriate mass of the compound (Molecular Weight: 536.7 g/mol [1]). Add absolute Ethanol or cell-culture grade DMSO to achieve a 10 mM stock concentration.

  • Dissolution: Vortex the vial vigorously for 60 seconds. If the solution is not perfectly clear, place it in a sonicating water bath at room temperature for 2–5 minutes.

  • Media Pre-warming (Critical Step): Pre-warm the target cell culture media to 37°C. Ensure the media contains at least 10% FBS or 1–2% fatty-acid-free BSA. Causality: Diluting a lipid into cold, serum-free media will cause an immediate drop below the Krafft temperature, leading to rapid crystallization[5].

  • Dropwise Dilution: While vortexing the pre-warmed media, add the 10 mM stock solution dropwise to achieve the desired final concentration (typically 5–20 µM for apoptosis assays).

  • Final Validation: The final solvent concentration (EtOH or DMSO) must remain below 0.5% (v/v) to prevent solvent-induced cytotoxicity[5].

Protocol B: Direct Aqueous Dissolution (Solvent-Free)

Use this protocol if your downstream assay is highly sensitive to even trace amounts of ethanol or DMSO.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare sterile Phosphate-Buffered Saline (PBS) or basal media.

  • Suspension: Add the dry lipid powder directly to the aqueous buffer to achieve a target concentration of 2 mM (approx. 1 mg/mL). The solution will immediately appear cloudy.

  • Thermal Activation: Transfer the suspension to a water bath set between 45°C and 50°C. Causality: Heating provides the thermodynamic energy required to overcome the strong hydrophobic interactions of the C18 tails, forcing the lipid into a stable micellar phase[5].

  • Agitation: Vortex the heated solution intermittently every 10 minutes for a total of 45 minutes until the solution transitions from cloudy to optically clear.

  • Sterilization: Pass the warm solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Note: Do not use PVDF or Nylon filters, as they exhibit high non-specific lipid binding.

Workflow Powder Weigh Lipid Powder (Equilibrate to RT) Solvent Add Organic Solvent (EtOH or DMSO) Powder->Solvent Stock Vortex & Sonicate (Yields 10 mM Stock) Solvent->Stock Dilution Dropwise Addition (Vortexing constantly) Stock->Dilution Aliquot Media Pre-warm Media (37°C, 10% FBS/BSA) Media->Dilution Carrier Proteins Assay Final Assay Solution (Clear, <0.5% Solvent) Dilution->Assay Ready for Cells

Fig 2: Optimized workflow for the organic solvent-mediated dissolution of alkylphosphocholines.

Troubleshooting Guide

  • Issue: Precipitate forms immediately upon adding the stock to aqueous media.

    • Cause: The rapid change in solvent polarity forces the lipid out of solution[5].

    • Solution: Ensure the media is pre-warmed to 37°C. Add the stock to a smaller intermediate volume of media (e.g., 1 mL) while vortexing vigorously, then transfer this intermediate dilution to the final bulk media volume[5].

  • Issue: Aqueous stock solution becomes cloudy after storage at 4°C.

    • Cause: The temperature has dropped below the lipid's Krafft point, causing micelles to transition into a crystalline gel phase.

    • Solution: Re-heat the solution to 37°C–50°C and vortex until clear before use[5]. Do not repeatedly freeze-thaw aqueous lipid stocks; instead, store organic stocks at -20°C.

References

  • Gajate, C., & Mollinedo, F. "Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine." PMC / NIH.gov. Available at:[Link][2]

  • Gajate, C., et al. "Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of Edelfosine in Jurkat Cells." PLOS One. Available at:[Link][3]

  • Moya, A., et al. "Tetronic 1307-Based Polymeric Micelles and Thermoresponsive Gels for the Co-Delivery of Pentamidine and Miltefosine." MDPI Pharmaceutics. Available at:[Link][4]

Sources

Method

Application Note: Formulation and Characterization of rac-3-Octadecanamido-2-methoxypropyl Phosphocholine in Targeted Nanoparticle Drug Delivery

Executive Summary rac-3-Octadecanamido-2-methoxypropyl phosphocholine is a synthetic alkylphospholipid (APL) analog structurally related to edelfosine. In the realm of targeted drug delivery, this compound occupies a uni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

rac-3-Octadecanamido-2-methoxypropyl phosphocholine is a synthetic alkylphospholipid (APL) analog structurally related to edelfosine. In the realm of targeted drug delivery, this compound occupies a unique dual role: it functions simultaneously as a structural lipid excipient and an active antineoplastic pharmaceutical ingredient (API). This application note details the mechanistic rationale, formulation workflows, and self-validating characterization protocols required to successfully encapsulate this amido-APL into PEGylated liposomes, thereby neutralizing its inherent systemic toxicity while preserving its targeted apoptotic efficacy.

Mechanistic Rationale & The "Free vs. Formulated" Paradox

Unlike traditional chemotherapeutics that target cellular DNA, APLs exert their antineoplastic effects directly at the plasma membrane. Upon cellular uptake, they accumulate in cholesterol-rich lipid rafts, displacing critical survival kinases (such as Akt/PKB) from the membrane and triggering the clustering of death receptors (e.g., Fas/CD95) to induce apoptosis[1].

However, the clinical translation of free APLs is severely hindered by their surfactant-like structure. The high critical micelle concentration (CMC) of these amphiphilic, lysolipid-like molecules causes dose-dependent disruption of red blood cell (RBC) membranes, leading to severe hemolysis upon intravenous administration[2].

The Formulation Solution: Encapsulating the APL within the rigid bilayer of lipid nanoparticles (LNPs) or liposomes acts as a critical shielding mechanism. This strategy mitigates hemolytic toxicity to negligible levels[3] and enhances tumor accumulation via the Enhanced Permeability and Retention (EPR) effect, allowing the system to overcome multidrug resistance (MDR) in various cancer models[4].

Visualizations of Workflows and Pathways

Formulation LIP Lipid Mixture (APL, DSPC, Chol, DSPE-PEG) FILM Thin-Film Formation (Rotary Evaporation) LIP->FILM Dissolve in CHCl3/MeOH HYD Hydration @ 65°C (PBS Buffer) FILM->HYD N2 Gas & Vacuum EXT Extrusion (Polycarbonate Filters) HYD->EXT MLV Suspension PUR Purification (Dialysis/SEC) EXT->PUR LUVs (<150 nm)

Workflow for formulating APL lipid nanoparticles via thin-film hydration and extrusion.

Mechanism NP APL Nanoparticle (Endocytosis / Fusion) MEM Cell Membrane Lipid Raft Accumulation NP->MEM Intracellular Release FAS Fas/CD95 Receptor Clustering MEM->FAS Membrane Reorganization AKT Akt/PKB Pathway Inhibition MEM->AKT Displacement from Membrane APO Apoptosis Induction (Caspase Activation) FAS->APO Extrinsic Pathway AKT->APO Intrinsic Pathway

Dual apoptotic signaling pathway induced by APL accumulation in tumor cell lipid rafts.

Step-by-Step Experimental Protocols

Protocol A: Preparation of APL-Incorporated PEGylated Liposomes

This protocol utilizes thin-film hydration followed by membrane extrusion to produce Large Unilamellar Vesicles (LUVs).

  • Lipid Mixing: In a round-bottom flask, dissolve rac-3-Octadecanamido-2-methoxypropyl phosphocholine, DSPC, Cholesterol, and DSPE-PEG2000 at a molar ratio of 30:40:25:5 in chloroform/methanol (2:1 v/v).

    • Expertise & Causality: DSPC (Phase transition temp, Tm​≈55∘C ) is selected to provide a highly rigid, stable bilayer at physiological temperatures. This prevents the detergent-like APL from prematurely destabilizing the vesicle in circulation[3].

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at 40°C until a thin, uniform lipid film forms. Flush with nitrogen gas for 30 minutes to remove residual solvent traces.

  • Hydration: Add pre-warmed Phosphate Buffered Saline (PBS, pH 7.4) to achieve a final lipid concentration of 10 mM. Rotate the flask at 65°C for 45 minutes to form Multilamellar Vesicles (MLVs).

    • Expertise & Causality: Hydration must occur strictly above the Tm​ of the bulk lipid (DSPC at 55°C). Hydrating at 65°C ensures all lipids are in the fluid crystalline phase, allowing homogeneous self-assembly and preventing phase separation of the APL.

  • Extrusion: Transfer the MLV suspension to a thermojacketed extruder pre-heated to 65°C. Pass the suspension sequentially through 200 nm (5 passes) and 100 nm (11 passes) polycarbonate membranes.

    • Expertise & Causality: Extrusion forces the MLVs to restructure into LUVs, strictly controlling the Polydispersity Index (PDI). A PDI < 0.2 is essential to prevent rapid clearance by the reticuloendothelial system (RES) and to exploit the EPR effect for targeted tumor delivery[4].

  • Purification: Dialyze the extruded liposomes against PBS for 24 hours (MWCO 10 kDa) to remove any unencapsulated free APL.

Protocol B: In Vitro Hemolysis Assay (The Self-Validating System)

Because the free APL inherently disrupts RBC membranes, this assay serves as a self-validating system for formulation integrity. If the liposomes are properly formed and the APL is stably intercalated within the rigid DSPC bilayer rather than forming free micelles, the hemolytic activity will drop drastically[5].

  • RBC Preparation: Isolate fresh human or murine RBCs via centrifugation (1,000 × g, 10 min). Wash three times with PBS and resuspend to a 4% (v/v) concentration.

  • Incubation: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of the test samples (Free APL solution vs. APL-Liposomes) at equivalent APL concentrations (e.g., 50–100 µM).

  • Controls: Use PBS as the negative control (0% hemolysis) and 1% Triton X-100 as the positive control (100% hemolysis).

  • Analysis: Incubate at 37°C for 1 hour. Centrifuge the plate at 2,000 × g for 10 minutes to pellet intact RBCs. Transfer 100 µL of the supernatant to a new plate and measure hemoglobin release spectrophotometrically at 540 nm.

    • Expertise & Causality: A high hemolysis reading (>10%) in the formulated sample immediately indicates a failure in the structural integrity of the liposome, pointing to premature drug leakage or incomplete encapsulation during Protocol A.

Quantitative Data Presentation

The table below summarizes the expected physicochemical and biological parameters of successfully formulated APL-liposomes compared to the free drug.

ParameterFree APL (Micellar)APL-Liposome FormulationAnalytical Method
Z-Average Size (nm) ~10 - 25 nm110 ± 15 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) > 0.400< 0.150Dynamic Light Scattering (DLS)
Zeta Potential (mV) -2.5 ± 1.0 mV-15.0 ± 3.5 mVElectrophoretic Light Scattering
Encapsulation Efficiency (%) N/A> 85%HPLC-MS / Dialysis
Hemolysis at 100 µM (%) > 85.0% (Highly Toxic)< 4.0% (Biocompatible)Spectrophotometry (540 nm)

Troubleshooting & Optimization

  • High PDI (>0.2) Post-Extrusion: This usually indicates that the extrusion temperature dropped below the phase transition temperature of DSPC (55°C). Ensure the extruder block is thoroughly pre-heated to 65°C and maintain this temperature strictly throughout the 11 passes.

  • Premature Drug Leakage (High Hemolysis in Formulation): If the formulated liposomes exhibit high hemolytic activity, the APL may be phase-separating. Increase the cholesterol content (up to 30 mol%) to further rigidify the bilayer and plug interstitial defects between the DSPC and APL lipid tails.

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Application

Application Note: Preparation and Characterization of Synthetic Lipid Bilayers Incorporating rac-3-Octadecanamido-2-methoxypropyl Phosphocholine

Target Audience: Biophysicists, Membrane Biologists, and Drug Formulation Scientists Document Type: Advanced Protocol & Technical Guide Introduction & Rationale rac-3-Octadecanamido-2-methoxypropyl phosphocholine (CAS: 8...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Biophysicists, Membrane Biologists, and Drug Formulation Scientists Document Type: Advanced Protocol & Technical Guide

Introduction & Rationale

rac-3-Octadecanamido-2-methoxypropyl phosphocholine (CAS: 88876-07-7) is a highly specialized synthetic alkylphospholipid (APL). It is an amide-linked analog of the well-known antineoplastic ether lipid edelfosine (ET-18-OMe)[1][2]. By replacing the sn-1 ether oxygen with an amido group, this molecule exhibits enhanced metabolic stability against cellular phospholipases while retaining the ability to induce selective apoptosis in tumor cells[2].

Unlike conventional diacyl-phospholipids, APLs possess a lysolipid-like structure characterized by a bulky phosphocholine headgroup and a single aliphatic chain. This geometry imparts a strong positive spontaneous curvature, driving the pure compound to form micelles in aqueous solutions rather than lamellar bilayers (Critical Micelle Concentration ~3.5 µM)[3]. To harness this compound for membrane biophysics assays or low-toxicity drug delivery, it must be co-dispersed with complementary lipids (like cholesterol) to force the transition from a micellar to a stable lamellar (bilayer) phase[3][4].

This application note provides field-proven, self-validating methodologies for incorporating rac-3-Octadecanamido-2-methoxypropyl phosphocholine into Large Unilamellar Vesicles (LUVs) and Giant Unilamellar Vesicles (GUVs).

Biophysical Causality in Experimental Design

To ensure scientific integrity and reproducible results, the following causal relationships must dictate your formulation strategy:

  • The Sterol Mandate: Because the APL has a wedge-like shape (positive curvature), it destabilizes bilayers. Cholesterol has an inverted wedge shape (negative curvature). Co-dispersing the APL with cholesterol at a minimum molar ratio of 1:1 geometrically compensates for the structural mismatch, yielding highly stable, non-leaky bilayers[4][5].

  • Abolishing Hemolytic Toxicity: Free micellar APLs act as detergents, solubilizing erythrocyte membranes and causing severe hemolysis. Forcing the APL into a tightly packed LUV structure via high-cholesterol formulations reduces its hemolytic activity to near zero while preserving its ability to interact with target tumor cell lipid rafts[3].

  • Phase Transition Dynamics: When preparing GUVs for raft-domain imaging, the electroformation temperature must strictly exceed the melting temperature ( Tm​ ) of the most rigid lipid in the mixture (typically Sphingomyelin, Tm​ ~40 °C). We mandate a 60 °C operating temperature to ensure all lipids are in the fluid phase, allowing uniform swelling and preventing phase separation during vesicle formation[6].

Quantitative Formulation Parameters

The choice of co-lipids directly dictates the physical state and downstream utility of the synthetic bilayer.

Table 1: Influence of Co-Lipids on rac-3-Octadecanamido-2-methoxypropyl PC Vesicle Dynamics

Co-Lipid SystemMolar Ratio (APL:Co-Lipid)Phase BehaviorHemolytic ActivityPrimary Application
None (Pure APL) 100:0Micellar (CMC ~3.5 µM)HighMonolayer surface pressure studies
Cholesterol 40:60Lamellar (Stable LUVs)NegligibleIn vivo drug delivery models
POPC / Chol 40:20:40Lamellar (Stable LUVs)NegligibleCytotoxicity & flow cytometry assays
POPC / PSM / Chol 10:45:45Lamellar (GUVs)None (Model)Confocal lipid raft imaging

Experimental Protocols

Protocol A: Preparation of Large Unilamellar Vesicles (LUVs) via Extrusion

Purpose: To create monodisperse nanoscale bilayers (90–110 nm) for biophysical characterization and cellular assays.

Step-by-Step Methodology:

  • Lipid Admixture: In a glass round-bottom flask, dissolve rac-3-Octadecanamido-2-methoxypropyl phosphocholine, POPC, and Cholesterol in a 40:20:40 molar ratio using a Chloroform/Methanol (2:1, v/v) solvent system.

  • Film Formation: Evaporate the solvent under a gentle, continuous stream of nitrogen gas. Crucial Step: Transfer the flask to a high-vacuum desiccator for a minimum of 3 hours (preferably overnight) to completely purge residual cytotoxic organic solvents.

  • Hydration: Hydrate the dried lipid film with pre-warmed Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final total lipid concentration of 10 mM. Vortex vigorously for 5 minutes at 50 °C to form a cloudy suspension of Multilamellar Vesicles (MLVs).

  • Extrusion (Self-Validating Step): Pass the MLV suspension 15 times through a polycarbonate membrane filter with a 100 nm pore size using a thermojacketed mini-extruder set to 50 °C. Validation: The suspension will transition from milky/cloudy to distinctly opalescent/clear, visually confirming the formation of LUVs[3][4].

  • Quality Control:

    • Size Analysis: Analyze via Dynamic Light Scattering (DLS). Acceptable parameters are a Z-average diameter of 90–110 nm and a Polydispersity Index (PDI) < 0.1.

    • Compositional Integrity: Run a Thin Layer Chromatography (TLC) assay to confirm that the initial 40:60 APL-to-sterol ratio is maintained post-extrusion[3].

Protocol B: Preparation of Giant Unilamellar Vesicles (GUVs) via Electroformation

Purpose: To visualize the APL's effect on lipid raft coalescence using confocal fluorescence microscopy.

Step-by-Step Methodology:

  • Lipid Deposition: Prepare a lipid mixture of POPC / Porcine Brain Sphingomyelin (PSM) / Cholesterol / rac-3-Octadecanamido-2-methoxypropyl PC in a 35:35:20:10 molar ratio in chloroform[6]. Add 0.5 mol% of a fluorescent probe (e.g., Rhodamine-DOPE) for visualization.

  • ITO Coating: Deposit exactly 10 µL of the lipid solution onto the conductive side of an Indium Tin Oxide (ITO)-coated glass slide. Spread evenly and dry under vacuum for 2 hours.

  • Electroformation: Assemble the ITO slides into a custom electroformation chamber filled with 300 mM sucrose solution. Apply an alternating current (AC) field (10 Hz, 1.5 V) for 2 hours. Causality: Maintain the chamber at 60 °C to ensure the PSM remains fully fluid during the swelling process[6].

  • Harvesting & Imaging: Gradually cool the chamber to room temperature (1 °C/min) to allow physiological phase separation (raft formation). Harvest the GUVs and dilute them into a 300 mM glucose solution. The density difference between internal sucrose and external glucose will cause the GUVs to settle flat on the coverslip for stable confocal imaging.

Visualizations & Workflows

Bilayer Preparation Workflow

Workflow A Lipid Admixture (APL + POPC + Chol) B Solvent Evaporation & High Vacuum (3h) A->B C Hydration in PBS (Vortex at 50°C) B->C D Multilamellar Vesicles (MLVs) C->D E Extrusion (100 nm Polycarbonate) D->E F Large Unilamellar Vesicles (LUVs) E->F G Quality Control (DLS PDI < 0.1 & TLC) F->G

Caption: Step-by-step workflow for formulating stable synthetic LUVs incorporating APLs.

Apoptotic Mechanism of Action via Lipid Rafts

Pathway S1 rac-3-Octadecanamido-2-methoxypropyl PC S2 Insertion into Plasma Membrane S1->S2 S3 Accumulation in Lipid Rafts S2->S3 S4 Fas/CD95 Receptor Clustering S3->S4 S5 DISC Formation (Caspase-8 Activation) S4->S5 S6 Apoptosis (Programmed Cell Death) S5->S6

Caption: Signaling pathway illustrating APL-induced apoptosis via lipid raft disruption and Fas clustering.

References

  • [2] Molaid. (+/-)-3-octadecanamido-2-methoxypropan-1-ol phosphocholine Chemical Properties. Retrieved from: [Link]

  • [4] Zeisig, R., et al. (1998). Physical properties and pharmacological activity in vitro and in vivo of optimised liposomes prepared from a new cancerostatic alkylphospholipid. Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from: [Link]

  • [3] Goñi, F. M., et al. (2007). Combination of the anti-tumour cell ether lipid edelfosine with sterols abolishes haemolytic side effects of the drug. PubMed Central (PMC). Retrieved from: [Link]

  • [6] Busto, J. V., et al. (2013). Edelfosine and Miltefosine Effects on Lipid Raft Properties: Membrane Biophysics in Cell Death by Antitumor Lipids. The Journal of Physical Chemistry B - ACS Publications. Retrieved from: [Link]

  • [7] Mollinedo, F., et al. (2014). The Orally Available, Synthetic Ether Lipid Edelfosine Inhibits T Cell Proliferation and Induces a Type I Interferon Response. PLoS One. Retrieved from:[Link]

Sources

Method

Application Notes and Protocols for In vivo Dosing and Administration of rac-3-Octadecanamido-2-methoxypropyl phosphocholine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for the in vivo dosing and administration of rac-3-Octadeca...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the in vivo dosing and administration of rac-3-Octadecanamido-2-methoxypropyl phosphocholine. Given the limited publicly available in vivo data for this specific molecule, the following protocols are synthesized from data on structurally and functionally similar ether lipids, particularly 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (also known as ET-18-OCH3 or edelfosine), and established principles for the administration of lipid-based compounds. Researchers are strongly advised to conduct pilot studies to determine the optimal dosage, vehicle, and administration route for their specific animal model and experimental goals.

Introduction to rac-3-Octadecanamido-2-methoxypropyl phosphocholine

rac-3-Octadecanamido-2-methoxypropyl phosphocholine is a synthetic ether lipid analog. Ether lipids are a unique class of phospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone[1]. This structural feature renders them resistant to degradation by phospholipases that cleave ester bonds, contributing to their metabolic stability.

This compound and its analogs are noted for their potential as anticancer agents. They are believed to exert their effects through mechanisms distinct from traditional cytotoxic drugs. Instead of directly targeting DNA, these ether lipids tend to accumulate in cell membranes and can induce apoptosis in neoplastic cells while showing less toxicity to normal cells[2]. The proposed mechanism for similar ether lipids involves the modulation of key signaling pathways, including the inhibition of Protein Kinase C (PKC) and the activation of the Fas/CD95 death receptor pathway[3]. Due to its amphiphilic nature, being soluble in both water and organic solvents, rac-3-Octadecanamido-2-methoxypropyl phosphocholine has potential applications in various drug delivery systems[4].

Pre-formulation and Vehicle Selection

The selection of an appropriate vehicle is critical for ensuring the stability, bioavailability, and consistent delivery of the compound. The choice of vehicle will depend on the intended route of administration.

Solubility: rac-3-Octadecanamido-2-methoxypropyl phosphocholine is described as a white solid with good solubility in water and organic solvents[4]. This property provides flexibility in formulation development.

Vehicle Options:

  • Aqueous Vehicles: For a water-soluble compound, sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are the preferred vehicles for parenteral administration due to their biocompatibility[5][6].

  • Lipid-Based Vehicles: For oral administration or to potentially enhance absorption, lipid-based formulations can be considered. These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS)[7][8][9]. Common oils used include corn oil, sesame oil, or medium-chain triglycerides (MCTs)[10][11]. The use of surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can aid in emulsification[11].

  • Co-solvents: For compounds with challenging solubility, co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can be used, typically in combination with aqueous or lipid vehicles. However, the concentration of these co-solvents should be minimized to avoid toxicity[12].

Recommended Starting Point: For initial in vivo studies, dissolving rac-3-Octadecanamido-2-methoxypropyl phosphocholine in sterile isotonic saline is recommended for parenteral routes (intravenous, intraperitoneal). For oral gavage, a solution in sterile water or a suspension in a vehicle like 0.5% methylcellulose can be used.

In Vivo Dosing and Administration Protocols

Ethical Considerations: All animal experiments must be conducted in accordance with local and national regulations and approved by an Institutional Animal Care and Use Committee (IACUC).

Dosing Recommendations (Extrapolated from ET-18-OCH3)

The following table provides a summary of in vivo doses used for the structurally similar ether lipid, ET-18-OCH3, in various preclinical cancer models. These should be considered as a starting point for dose-range-finding studies for rac-3-Octadecanamido-2-methoxypropyl phosphocholine.

Animal ModelRoute of AdministrationDose RangeDosing FrequencyReference
Sprague-Dawley RatsOral6 - 60 mg/kgDaily for 3 weeks
BD-VI RatsOral, Subcutaneous4.8 - 88 µmol/kg5 times per week for 2 weeks[7]
Long-Evans RatsOral20 mg/kgDaily (lifelong)

Important Note: The therapeutic index for some ether lipids can be narrow, with toxic effects observed at higher doses. Therefore, it is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in the specific animal model being used.

Step-by-Step Administration Protocols

IP injection is a common route for administering compounds in rodents, offering rapid absorption[5].

Materials:

  • rac-3-Octadecanamido-2-methoxypropyl phosphocholine

  • Sterile isotonic saline (0.9% NaCl) or PBS

  • Sterile vials and syringes with appropriate gauge needles (e.g., 25-27G for mice)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation of Dosing Solution: a. Aseptically weigh the required amount of rac-3-Octadecanamido-2-methoxypropyl phosphocholine. b. In a sterile vial, dissolve the compound in the required volume of sterile saline or PBS to achieve the desired final concentration. c. Gently vortex until the compound is fully dissolved. Visually inspect for any particulates.

  • Animal Restraint and Injection: a. Properly restrain the animal (mouse or rat). b. Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder. c. Insert the needle at a 10-20 degree angle. d. Aspirate briefly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity. e. Inject the calculated volume of the dosing solution. The maximum recommended injection volume for mice is typically 10 mL/kg[6]. f. Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring: a. Monitor the animal for any signs of distress, pain, or adverse reactions immediately after injection and at regular intervals.

IV administration provides 100% bioavailability and is suitable for compounds that are soluble in aqueous vehicles. The lateral tail vein is the most common site for IV injection in rodents.

Materials:

  • As listed in Protocol 1.

  • Restraining device for tail vein injection.

  • Heat lamp or warm water to induce vasodilation.

Procedure:

  • Preparation of Dosing Solution: a. Prepare the dosing solution as described in Protocol 1. Ensure the solution is sterile and free of any particulates.

  • Animal Preparation and Injection: a. Place the animal in a restraining device. b. Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins. c. Swab the tail with an alcohol wipe. d. Insert the needle (bevel up) into one of the lateral tail veins. e. A successful insertion is often indicated by a small flash of blood in the needle hub. f. Slowly inject the calculated volume. The maximum recommended bolus injection volume for mice is 5 ml/kg[5]. g. If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and attempt injection at a more proximal site. h. After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring: a. Monitor the animal closely for any immediate adverse reactions and at regular intervals thereafter.

Oral gavage is used for the direct administration of a substance into the stomach.

Materials:

  • As listed in Protocol 1.

  • Sterile water or 0.5% methylcellulose in water.

  • Oral gavage needles (flexible or rigid, with a ball tip).

Procedure:

  • Preparation of Dosing Solution/Suspension: a. For a solution, dissolve the compound in sterile water as described in Protocol 1. b. For a suspension, weigh the compound and suspend it in a suitable vehicle like 0.5% methylcellulose. Ensure the suspension is homogenous by vortexing before each administration.

  • Animal Restraint and Administration: a. Gently restrain the animal, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle. b. Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. c. Insert the ball-tipped gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle. d. Administer the calculated volume. e. Gently remove the needle.

  • Post-administration Monitoring: a. Monitor the animal for any signs of respiratory distress or discomfort.

Data Presentation and Visualization

Quantitative Data Summary
ParameterValue/RangeSource/Comment
Molecular Weight 536.7 g/mol [8]
Solubility Good in water and organic solvents[4]
Recommended Storage Long-term at -20°C[2]
Extrapolated Dosing Range (Rats) 6 - 60 mg/kg/day (oral)Based on ET-18-OCH3 data
Extrapolated Dosing Range (Rats) 4.8 - 88 µmol/kg/day (oral/SC)Based on ET-18-OCH3 data[7]
Experimental Workflow and Mechanistic Diagrams

InVivo_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Compound rac-3-Octadecanamido-2- methoxypropyl phosphocholine Vehicle Select Vehicle (e.g., Saline, PBS, Oil) Compound->Vehicle Formulation Prepare Dosing Solution/ Suspension Vehicle->Formulation Animal Select Animal Model (e.g., Mouse, Rat) Route Choose Route (IP, IV, PO) Formulation->Route Animal->Route Dosing Administer Calculated Dose Route->Dosing Monitoring Monitor for Toxicity & Adverse Effects Dosing->Monitoring Efficacy Assess Efficacy (e.g., Tumor Growth) Monitoring->Efficacy PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Monitoring->PK_PD

Caption: General workflow for in vivo administration of the test compound.

Putative_Mechanism_of_Action cluster_cell Tumor Cell Membrane Cell Membrane Accumulation PKC Protein Kinase C (PKC) Inhibition Membrane->PKC FasR Fas/CD95 Receptor Modulation Membrane->FasR Apoptosis Apoptosis PKC->Apoptosis FasR->Apoptosis EtherLipid rac-3-Octadecanamido-2- methoxypropyl phosphocholine EtherLipid->Membrane

Caption: Putative mechanism of action based on similar ether lipids.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your in vivo studies with rac-3-Octadecanamido-2-methoxypropyl phosphocholine, the following self-validating systems should be integrated into your experimental design:

  • Vehicle Controls: Always include a control group that receives the vehicle alone to account for any effects of the vehicle on the experimental outcomes.

  • Dose-Response Studies: Conduct a dose-escalation study to establish a dose-response relationship for both efficacy and toxicity. This will help in identifying the optimal therapeutic window.

  • Pharmacokinetic Analysis: If resources permit, perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This will inform the dosing schedule and help in correlating plasma concentrations with therapeutic effects.

  • Regular Animal Monitoring: Implement a consistent and thorough animal monitoring plan. This should include daily checks for clinical signs of toxicity, body weight measurements, and food and water intake.

  • Histopathological Analysis: At the end of the study, perform histopathological analysis of major organs to assess for any signs of toxicity that may not be clinically apparent.

By adhering to these principles, researchers can generate robust and reliable data that will be crucial for the further development of rac-3-Octadecanamido-2-methoxypropyl phosphocholine as a potential therapeutic agent.

References

  • Berdel, W. E., & Munder, P. G. (1987). Antineoplastic actions of ether lipids related to platelet-activating factor. In Platelet-Activating Factor and Related Lipid Mediators (pp. 449-467). Springer, Boston, MA. [Link]

  • Berger, M. R., et al. (1984). Influence of the Alkyllysophospholipid ET-18-OCH3 on Methylnitrosourea-Induced Rat Mammary Carcinomas. Journal of Cancer Research and Clinical Oncology, 107(2), 93-97. [Link]

  • Berger, M. R., et al. (1987). Therapeutic activity of ET-18-OCH3 and hexadecylphosphocholine against mammary tumors in BD-VI rats. Journal of Cancer Research and Clinical Oncology, 113(5), 429-434. [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [Link]

  • Cardenas, P. A., et al. (2017). In vitro intestinal permeability studies, pharmacokinetics and tissue distribution of 6-methylcoumarin after oral and intraperitoneal administration in Wistar rats. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]

  • Edginton, A. N., & Willmann, S. (2012). Physiology-based pharmacokinetic modeling of subcutaneous injections. Advanced Drug Delivery Reviews, 64(15), 1703-1713. [Link]

  • Gaudin, M., et al. (2016). Lipid-based vehicle for oral drug delivery. Pharmazie, 71(1), 3-11. [Link]

  • IntechOpen. (2023, February 22). Lipid as a Vehicle/Carrier for Oral Drug Delivery. [Link]

  • Lipotype. (n.d.). Ether-linked Phosphatidylcholine. Retrieved from [Link]

  • MDPI. (2022, January 16). Comparative Study of Lipid Profile for Mice Treated with Cyclophosphamide by HPLC-HRMS and Bioinformatics. [Link]

  • Mollinedo, F., & Gajate, C. (2004). ET-18-OCH3 (edelfosine): a selective antitumour lipid targeting apoptosis through intracellular activation of Fas/CD95 death receptor. Current Medicinal Chemistry, 11(24), 3293-3305. [Link]

  • Ovid. (n.d.). Oral lipid-based formulations. Retrieved from [Link]

  • Serebruany, V. L. (2006). Effect of Intravenous Lipid Emulsion Therapy on Serum Pseudocholinesterase in Experimental Model of Diazinon Intoxication. Electronic Journal of General Medicine, 3(3), 94-98. [Link]

  • Shaik, N., et al. (2019). Oral lipid-based formulations. International Journal of Pharmaceutical Sciences and Research, 10(11), 4934-4945. [Link]

  • University of Queensland. (n.d.). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Retrieved from [Link]

  • Varma, M. V., & Panchagnula, R. (2005). Enhanced oral paclitaxel absorption with vitamin E-TPGS: effect on solubility and permeability in vitro, in situ and in vivo. European Journal of Pharmaceutical Sciences, 25(4-5), 445-453. [Link]

  • Zolfagharian, S., et al. (2016). Saline as a vehicle control does not alter ventilation in male CD-1 mice. Physiological Reports, 4(17), e12938. [Link]

Sources

Application

Synthesis and purification techniques for rac-3-Octadecanamido-2-methoxypropyl phosphocholine

Application Note: Synthesis and Purification Techniques for rac-3-Octadecanamido-2-methoxypropyl phosphocholine Executive Summary rac-3-Octadecanamido-2-methoxypropyl phosphocholine (CAS 88876-07-7), frequently designate...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Purification Techniques for rac-3-Octadecanamido-2-methoxypropyl phosphocholine

Executive Summary

rac-3-Octadecanamido-2-methoxypropyl phosphocholine (CAS 88876-07-7), frequently designated in the literature as CP-50 or NSC 624872[1][2], is a highly potent synthetic alkylphosphocholine (APC). Designed as an analog to the antineoplastic ether lipid Edelfosine (ET-18-OMe), this molecule replaces the hydrolytically susceptible C-3 ether oxygen with a robust amido linkage[3]. This structural evolution imparts high metabolic stability while retaining the ability to inhibit protein kinase C (PKC)[3] and phospholipase C (PLC)[4]. Furthermore, it serves as an exceptional enhancer of paracellular permeability across epithelial barriers, such as Caco-2 cell monolayers[4][5].

This technical guide details a self-validating, regioselective 6-step synthesis and purification protocol designed for high-yield recovery of the zwitterionic final product[6].

Mechanistic Strategy & Synthesis Workflow

The synthesis of asymmetric glycerol-backbone lipids requires strict orthogonal protection to prevent unwanted side reactions. Starting from commercially available 3-amino-1,2-propanediol, the primary amine is first acylated. The core synthetic challenge is the selective methylation of the secondary C-2 hydroxyl group. We achieve this by utilizing a bulky triphenylmethyl (trityl) group to selectively mask the sterically accessible C-1 primary alcohol.

For the installation of the phosphocholine headgroup, we bypass the traditional phosphorus oxychloride ( POCl3​ ) route, which often generates complex mixtures of symmetric and asymmetric phosphates. Instead, we utilize 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP). COP forms a highly reactive, yet stable, cyclic phosphate intermediate that undergoes clean, regiospecific ring-opening upon nucleophilic attack by trimethylamine[6].

SynthesisWorkflow SM 3-Amino-1,2-propanediol Step1 1. Amidation (Stearoyl chloride, Pyridine) SM->Step1 Int1 3-Octadecanamido-1,2-propanediol Step1->Int1 Step2 2. Tritylation (Trityl chloride, Pyridine) Int1->Step2 Int2 1-O-Trityl-3-octadecanamido- 1,2-propanediol Step2->Int2 Step3 3. Methylation (MeI, NaH, THF) Int2->Step3 Int3 1-O-Trityl-2-O-methyl-3- octadecanamido-1-propanol Step3->Int3 Step4 4. Deprotection (p-TsOH, CH2Cl2/MeOH) Int3->Step4 Int4 2-O-Methyl-3-octadecanamido- 1-propanol Step4->Int4 Step5 5. Phosphorylation (COP, Pyridine, THF) Int4->Step5 Int5 Cyclic Phosphate Intermediate Step5->Int5 Step6 6. Amination (NMe3, MeCN, 65°C) Int5->Step6 Product rac-3-Octadecanamido-2-methoxypropyl phosphocholine Step6->Product

Caption: 6-step synthesis workflow for rac-3-Octadecanamido-2-methoxypropyl phosphocholine.

Step-by-Step Experimental Protocol

Step 1: Amidation

  • Procedure: Dissolve 3-amino-1,2-propanediol (1.0 eq) in anhydrous CH2​Cl2​ /DMF. Add pyridine (1.5 eq). Cool to 0 °C and add stearoyl chloride (1.1 eq) dropwise. Stir at room temperature (RT) for 4 hours.

  • Causality: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the starting amine, thereby driving the nucleophilic acyl substitution to completion.

  • Validation Checkpoint: TLC ( CH2​Cl2​ :MeOH 9:1). The ninhydrin-positive baseline spot (primary amine) disappears, yielding a new spot at Rf​≈0.60 that stains heavily with phosphomolybdic acid (PMA).

Step 2: Primary Alcohol Protection (Tritylation)

  • Procedure: Dissolve the Step 1 product (1.0 eq) in anhydrous pyridine. Add trityl chloride (1.2 eq) and heat at 60 °C for 12 hours.

  • Causality: The extreme steric bulk of the triphenylmethyl group ensures it reacts exclusively with the unhindered primary hydroxyl at C-1, leaving the C-2 secondary hydroxyl completely free for downstream functionalization.

  • Validation Checkpoint: TLC (Hexane:EtOAc 1:1). The product is highly UV-active (due to the three phenyl rings) and migrates rapidly to Rf​≈0.70 , distinct from the UV-inactive diol.

Step 3: Methylation

  • Procedure: Dissolve the Step 2 product in anhydrous THF. Cool to 0 °C, add NaH (1.5 eq, 60% dispersion in mineral oil), and stir for 30 minutes. Add methyl iodide (2.0 eq) and stir at RT overnight.

  • Causality: NaH irreversibly deprotonates the C-2 hydroxyl to form a highly nucleophilic alkoxide. Methyl iodide is chosen over dimethyl sulfate for its volatility, making excess reagent easy to remove under reduced pressure.

  • Validation Checkpoint: 1H NMR of a crude aliquot will show the emergence of a sharp, distinct singlet at ∼3.40 ppm , confirming the installation of the methoxy group.

Step 4: Deprotection

  • Procedure: Dissolve the Step 3 product in CH2​Cl2​ :MeOH (1:1). Add p-toluenesulfonic acid (p-TsOH) (0.1 eq) and stir at RT for 4 hours. Neutralize with saturated NaHCO3​ and extract with CH2​Cl2​ .

  • Causality: Mild acidic conditions selectively cleave the trityl ether. The robust amido bond at C-3 and the newly formed methyl ether at C-2 remain completely unaffected under these specific conditions.

  • Validation Checkpoint: TLC (Hexane:EtOAc 1:1). The non-polar trityl ether is converted to a polar primary alcohol ( Rf​≈0.30 ). A UV-active byproduct spot (trityl methyl ether) will appear near the solvent front.

Step 5: Phosphorylation

  • Procedure: Dissolve the Step 4 product (1.0 eq) and pyridine (2.0 eq) in anhydrous THF. Cool to 0 °C and add 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) (1.5 eq). Stir at RT for 4 hours. Filter off the precipitated pyridinium hydrochloride salts.

  • Causality: COP establishes a highly reactive cyclic phosphate intermediate. Filtering the salts prior to the next step is critical to prevent competitive nucleophilic attacks during ring opening.

  • Validation Checkpoint: 31P NMR of the crude mixture shows a distinct shift at ∼17−20 ppm , confirming the formation of the cyclic phosphate.

Step 6: Amination (Ring Opening)

  • Procedure: Transfer the crude cyclic phosphate to a pressure tube. Add anhydrous acetonitrile and an excess of trimethylamine ( NMe3​ ) (40% aqueous or ethanolic solution). Seal and heat at 65 °C for 24 hours.

  • Causality: Trimethylamine attacks the unsubstituted carbon of the dioxaphospholane ring via an SN​2 mechanism. The elevated temperature provides the activation energy necessary to break the stable ring, generating the zwitterionic phosphocholine moiety.

  • Validation Checkpoint: TLC ( CHCl3​ :MeOH: H2​O 65:25:4). The final product ( Rf​≈0.40 ) stains bright orange with Dragendorff’s reagent, confirming the presence of the quaternary ammonium group.

Purification & Analytical Validation

Because rac-3-Octadecanamido-2-methoxypropyl phosphocholine is a zwitterion, standard normal-phase chromatography is insufficient.

  • Silica Gel Chromatography: Load the crude mixture onto a silica gel column. Elute with a highly polar, protic gradient of CHCl3​ / MeOH / H2​O (starting at 90:10:0 and ramping to 65:25:4).

  • Ion-Exchange Desalting: Pass the pooled product fractions through a column of Amberlite MB-3 mixed-bed ion exchange resin. This step is mandatory to remove residual pyridinium salts and unreacted amines, yielding the pure inner salt.

  • Lyophilization: Lyophilize the eluate from a water/tert-butanol mixture to yield a fluffy white powder.

Summary of Quantitative and Analytical Data
Intermediate / ProductExpected YieldTLC Rf​ (Solvent System)Key Analytical Marker
3-Octadecanamido-1,2-propanediol 85–90%0.60 ( CH2​Cl2​ :MeOH 9:1)IR: 1640 cm⁻¹ (Amide I band)
1-O-Trityl-3-octadecanamido-1,2-propanediol 75–80%0.70 (Hex:EtOAc 1:1) 1H NMR: 7.2–7.5 ppm (m, 15H)
1-O-Trityl-2-O-methyl-3-octadecanamido-1-propanol 80–85%0.85 (Hex:EtOAc 1:1) 1H NMR: 3.40 ppm (s, 3H, OCH₃)
2-O-Methyl-3-octadecanamido-1-propanol 90–95%0.30 (Hex:EtOAc 1:1)Disappearance of aromatic protons
Cyclic Phosphate Intermediate >95% (Crude)N/A (Moisture sensitive) 31P NMR: ~18.0 ppm
rac-3-Octadecanamido-2-methoxypropyl phosphocholine 60–65%0.40 ( CHCl3​ :MeOH: H2​O 65:25:4) 31P NMR: -0.5 ppm; ESI-MS: 537.4 [M+H]⁺

Application Notes: Biological Mechanism & Handling

In drug development, 3-alkylamido-2-alkoxypropylphosphocholines are heavily utilized as paracellular permeability enhancers. Their mechanism of action is distinct from simple surfactants; they do not act by physically disrupting the cell membrane or forming micelles[4][5]. Instead, they modulate intracellular signal transduction pathways initiated by Phospholipase C (PLC) inhibition, leading to cytoskeletal rearrangements that open tight junctions[4].

Mechanism Drug Amido-Alkylphosphocholine (CP-50) PLC Phospholipase C (PLC) Drug->PLC Inhibits Signal Intracellular Signaling PLC->Signal Alters DAG/IP3 TJ Tight Junction Modulation Signal->TJ Cytoskeletal Shift Perm Enhanced Paracellular Permeability TJ->Perm Enhances Flux

Caption: Proposed mechanism of paracellular permeability enhancement via PLC inhibition.

Handling and Storage: Like many phosphocholines, this compound is highly hygroscopic. It must be stored in a desiccator at -20 °C under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption, which can complicate accurate gravimetric dosing in in vitro cellular assays.

References

  • Marx, M. H., Piantadosi, C., Noseda, A., Daniel, L. W., & Modest, E. J. "Synthesis and evaluation of neoplastic cell growth inhibition of 1-N-alkylamide analogs of glycero-3-phosphocholine." Journal of Medicinal Chemistry 31.4 (1988): 858-863. URL: [Link]

  • Ouyang, H., Morris-Natschke, S. L., Ishaq, K. S., Ward, P., Liu, Y., Leonard, J. R., & Thakker, D. R. "Structure-activity relationship for enhancement of paracellular permeability across Caco-2 cell monolayers by 3-alkylamido-2-alkoxypropylphosphocholines." Journal of Medicinal Chemistry 45.13 (2002): 2857-2866. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting liposome aggregation when using rac-3-Octadecanamido-2-methoxypropyl phosphocholine

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complex biophysics of lipid nanoparticle engineering.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complex biophysics of lipid nanoparticle engineering. Formulating liposomes with rac-3-Octadecanamido-2-methoxypropyl phosphocholine (an alkylphosphocholine/synthetic ether-lipid analog) presents unique thermodynamic challenges.

Unlike standard double-chain phospholipids, this molecule acts as a single-chain amphiphile. If not properly compensated for in your formulation matrix, it will rapidly destabilize your lipid bilayers. This guide is designed to move beyond basic troubleshooting by explaining the biophysical causality behind these failures and providing a self-validating framework to ensure experimental success.

The Biophysical Root Cause: Critical Packing Parameter (CPP) Mismatch

To understand why your liposomes are aggregating, we must look at the molecular geometry of rac-3-Octadecanamido-2-methoxypropyl phosphocholine. Structurally related to the anticancer agent edelfosine, this alkylphosphocholine (APC) possesses a bulky, highly hydrated phosphocholine headgroup and a single octadecanamido hydrophobic tail[1].

This geometry gives the molecule an inverted-cone shape , resulting in a Critical Packing Parameter (CPP) of less than 0.5. Standard bilayer-forming lipids (like DPPC or POPC) have a cylindrical shape (CPP ≈ 1.0). When you insert an inverted-cone APC into a cylindrical bilayer, it induces severe positive curvature stress . The bilayer attempts to relieve this stress by forming packing defects, which exposes the hydrophobic core to the aqueous environment. To minimize this unfavorable thermodynamic state, the liposomes will either fuse together (aggregate) to reduce surface area or completely collapse into mixed micelles[1],[2].

G APC APC (Inverted Cone) CPP < 0.5 Mix Membrane Insertion APC->Mix Bilayer Phospholipid (Cylinder) CPP ≈ 1.0 Bilayer->Mix Defects Packing Defects & Curvature Stress Mix->Defects Unmodified Cholesterol Add Cholesterol (Cone, CPP > 1) & PEG-Lipids Mix->Cholesterol Optimized Aggregation Aggregation & Micellization Defects->Aggregation Stable Stable Sterically-Protected Liposome Cholesterol->Stable

Biophysical mechanism of APC-induced liposome aggregation and stabilization strategies.

Diagnostic Q&A: Troubleshooting Specific Failure Modes

Q: My liposome suspension becomes highly turbid and forms visible aggregates immediately after hydration. What is happening? A: You have exceeded the micellization threshold of the APC without providing geometric compensation. When the APC concentration exceeds 5–10 mol% in a standard phosphatidylcholine bilayer, the curvature stress causes the liposomes to rupture and aggregate. Solution: You must incorporate Cholesterol . Cholesterol has a cone shape (CPP > 1.0) and a high affinity for APCs[1]. It acts as a geometric "wedge" that pairs with the inverted-cone APC, creating a stable, pseudo-cylindrical complex that integrates seamlessly into the bilayer without causing curvature stress.

Q: My Dynamic Light Scattering (DLS) data shows a multimodal distribution: a peak at <15 nm and another broad peak at >1000 nm. Why? A: Your formulation is undergoing phase separation. The <15 nm peak represents APC-rich micelles that have budded off from the membrane, while the >1000 nm peak represents the remaining, destabilized liposomes that have fused together. Solution: Ensure your hydration and extrusion temperatures are at least 10°C above the phase transition temperature ( Tm​ ) of your highest-melting lipid. If you extrude below the Tm​ , the APC will phase-separate into fluid domains, causing localized membrane rupture[3].

Q: The liposomes look fine on day 1, but aggregate after 48 hours of storage at 4°C. How do I prevent this? A: This is a kinetic stability issue driven by Van der Waals forces overcoming electrostatic repulsion. APCs can alter the surface hydration layer of the liposome. Solution: Implement dual-barrier stabilization. First, add 2–5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) to provide a steric hydration shield that physically prevents bilayers from approaching close enough to fuse[4],[2]. Second, incorporate a charged lipid (like DSPG or DOTAP) to ensure the absolute Zeta Potential is > |30| mV, providing strong electrostatic repulsion.

Quantitative Formulation Matrix

To prevent aggregation, your lipid ratios must be strictly controlled. Below is the empirically validated quantitative matrix for formulating stable APC-loaded liposomes.

Component TypeRecommended LipidOptimal Concentration (mol%)Biophysical FunctionConsequence of Omission
Active Agent rac-3-Octadecanamido-2-methoxypropyl PC2.0 – 8.0 %Therapeutic payload / ModulatorN/A
Base Phospholipid DPPC or DSPC45.0 – 55.0 %Primary structural matrixComplete lack of vesicle formation
Geometric Stabilizer Cholesterol35.0 – 45.0 %Neutralizes positive curvature stressImmediate aggregation / Micellization
Steric Shield DSPE-PEG20002.0 – 5.0 %Prevents close inter-bilayer contactLong-term fusion during storage
Electrostatic Repulsor DSPG (Anionic)5.0 – 10.0 %Increases Zeta Potential (>30

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes the thin-film hydration method followed by membrane extrusion. Every step includes a built-in validation checkpoint to ensure you do not proceed with a compromised sample.

Workflow Step1 1. Lipid Mixing (CHCl3/MeOH) Step2 2. Thin Film Formation Step1->Step2 Step3 3. Hydration (T > Tm) Step2->Step3 Step4 4. Extrusion (Above Tm) Step3->Step4 Step5 5. DLS/Zeta Analysis Step4->Step5

Step-by-step workflow for the formulation of stable APC-loaded liposomes.

Step 1: Solvent Mixing & Lipid Film Formation

  • Dissolve the base lipid, cholesterol, DSPE-PEG2000, and rac-3-Octadecanamido-2-methoxypropyl phosphocholine in a 2:1 (v/v) Chloroform/Methanol mixture.

  • Transfer to a round-bottom flask and evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film forms.

  • Maintain under high vacuum for 2–4 hours to remove trace organic solvents.

  • Validation Checkpoint 1: The resulting lipid film must be uniformly translucent/opaque. If you observe crystalline needle-like structures, the cholesterol or APC has phase-separated. Redissolve and increase the methanol ratio slightly.

Step 2: Hydration

  • Pre-heat your hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to 65°C (assuming DPPC base, Tm​ = 41°C).

  • Add the buffer to the flask and agitate via vortexing for 15 minutes in a heated water bath.

  • Validation Checkpoint 2: The suspension should appear as a homogenous, milky dispersion (Multilamellar Vesicles). If large, macroscopic white flakes are floating in the buffer, the film has not fully hydrated. Continue heating and vortexing.

Step 3: High-Pressure Extrusion

  • Assemble a thermojacketed extruder with stacked polycarbonate membranes (e.g., 400 nm followed by 100 nm).

  • Heat the extruder block to 65°C. Critical: Do not allow the temperature to drop during extrusion, as increased dynamic viscosity and lipid phase transition will cause immediate aggregation[3].

  • Pass the suspension through the membranes 11 to 15 times.

  • Validation Checkpoint 3: Monitor the extrusion pressure. The pressure required should remain constant. A sudden, exponential spike in pressure indicates that the liposomes are aggregating and clogging the membrane pores[3]. If this occurs, stop, raise the temperature by 5°C, and verify your cholesterol content.

Step 4: Characterization

  • Analyze the sample via Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.

  • Validation Checkpoint 4: A successful, non-aggregated formulation will yield a Z-average diameter of 100–120 nm, a Polydispersity Index (PDI) of < 0.15, and a Zeta Potential of > |30| mV.

References

  • Anticancer Agent Edelfosine Exhibits a High Affinity for Cholesterol and Disorganizes Liquid-Ordered Membrane Structures Source: Langmuir - ACS Publications URL:[Link]

  • Cytotoxic effects of alkylphosphocholines or alkylphosphocholine-liposomes and macrophages on tumor cells Source: Journal of Liposome Research (via ResearchGate) URL:[Link]

  • Differential Uptake of Conventional and Polyethylene Glycol Modified-Alkylphosphocholine-Liposomes by J 774A.1 Murine Macrophages Source: Drug Delivery (via PubMed) URL:[Link]

  • Direct Retrieval of Biomechanical and Hydrodynamic Parameters for Drug Carrier Liposomes Using Conventional Extrusion Processes Source: ACS Omega URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Chemical Degradation of rac-3-Octadecanamido-2-methoxypropyl phosphocholine

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As a specialist in lipidomics and synthetic alkylphospholipids (APLs), I frequently encounter researchers struggling with the che...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As a specialist in lipidomics and synthetic alkylphospholipids (APLs), I frequently encounter researchers struggling with the chemical stability of synthetic analogs like rac-3-Octadecanamido-2-methoxypropyl phosphocholine (a structural analog of the antineoplastic agent Edelfosine).

While these molecules are brilliantly engineered to resist enzymatic degradation in vivo, their ex vivo storage presents unique physicochemical challenges. This guide is designed to move beyond basic storage instructions by explaining the chemical causality behind degradation, providing you with self-validating protocols to ensure the integrity of your drug development workflows.

Part 1: Structural Vulnerability Analysis (The "Why")

To prevent degradation, we must first understand the molecule's architecture. Standard biological phospholipids (like POPC) degrade primarily via the hydrolysis of their ester bonds at the sn-1 and sn-2 positions.

However, rac-3-Octadecanamido-2-methoxypropyl phosphocholine is engineered differently :

  • The sn-1/3 position features an octadecanamido (amide) bond . Amide bonds are highly stabilized by resonance, making them virtually immune to standard chemical hydrolysis and phospholipase A1 cleavage.

  • The sn-2 position features a methoxy (ether) bond . Ether linkages are chemically inert under physiological and standard storage conditions.

  • The sn-3/1 position features a phosphocholine headgroup . This is the molecule's Achilles' heel. The zwitterionic nature of phosphocholine makes it intensely hygroscopic. It actively draws moisture from the air, providing the water necessary to catalyze the nucleophilic attack and subsequent hydrolysis of its own phosphoester bond .

The Takeaway: You do not need to worry about lipid peroxidation (no double bonds) or ester cleavage. Your entire storage strategy must focus on moisture exclusion to protect the phosphoester bond.

Part 2: Troubleshooting Guide & FAQs

Q1: My lyophilized powder has turned into a sticky, translucent gel at room temperature. Is it ruined?

A1: Yes, the batch is likely compromised. You are observing moisture-induced phase transition. Because the phosphocholine headgroup is highly hygroscopic, exposure to ambient humidity causes the powder to absorb water rapidly. This water acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) and causing the powder to "cake" or gel. More critically, this trapped moisture initiates the kinetic pathway for phosphoester hydrolysis. Solution: Always equilibrate the sealed vial to room temperature before opening to prevent condensation, and handle the raw API in a low-humidity environment or glove box .

Q2: Can I store this compound in an aqueous buffer (e.g., PBS) at 4°C for long-term use?

A2: No. While the amide and ether bonds will survive, the phosphoester bond will slowly hydrolyze in an aqueous environment, yielding free phosphocholine and the inactive lipid alcohol. Aqueous stock solutions should be used within 1–2 weeks. For long-term storage of aqueous or liposomal formulations, you must lyophilize the suspension using a cryoprotectant .

Q3: What are the absolute optimal long-term storage conditions for the raw solid API?

A3: The raw powder must be stored at -20°C in a tightly sealed, opaque container. Before sealing, the headspace of the vial must be purged with an inert gas (Argon or Nitrogen) to displace atmospheric moisture and oxygen. When stored under these conditions, the API remains stable for >24 months.

Part 3: Quantitative Stability Data

The following table summarizes the causal relationship between storage environments and the degradation kinetics of rac-3-Octadecanamido-2-methoxypropyl phosphocholine.

Formulation StateStorage TemperatureAtmosphere / EnvironmentPrimary Degradation RiskEstimated Shelf Life
Dry Solid (Raw API) -20°CArgon/N2 Purge, DesiccatedMinimal (Highly Stable)> 24 Months
Dry Solid (Raw API) 25°C (Room Temp)Ambient AirMoisture absorption, Caking< 1 Month
Aqueous Suspension 4°CSealed VialPhosphoester Hydrolysis1-2 Weeks
Lyophilized (w/ Trehalose) 4°C to 25°CVacuum SealedCake collapse (if moisture >2%)12-18 Months

Part 4: Self-Validating Experimental Protocol

Lyophilization of Aqueous/Liposomal Formulations

Causality Principle: Removing water halts the kinetic pathway for phosphoester cleavage. Trehalose is used as a cryoprotectant because its hydroxyl groups form hydrogen bonds with the phosphocholine headgroup, replacing water molecules and preventing liposomal aggregation during the freezing stress .

Step-by-Step Methodology:

  • Matrix Preparation: Suspend the lipid in an aqueous buffer (e.g., 0.5 mM Tris, pH 7.4) containing 2% to 5% (w/v) Trehalose . Ensure the lipid-to-sugar molar ratio is at least 1:5.

  • Thermal Arrest (Freezing): Aliquot the suspension into glass lyophilization vials. Flash-freeze the vials in liquid nitrogen or a -80°C freezer. Crucial: Slow freezing causes large ice crystal formation, which can mechanically shear the lipid structures.

  • Primary Drying (Sublimation): Transfer vials to the lyophilizer. Set the shelf temperature to -40°C and apply a vacuum of <100 mTorr. Hold for 24–48 hours depending on volume. The ice will sublime directly into vapor, leaving the trehalose-lipid matrix intact.

  • Secondary Drying (Desorption): Gradually ramp the shelf temperature to +20°C over 12 hours while maintaining the vacuum. This removes bound residual moisture from the highly hygroscopic phosphocholine headgroups.

  • Validation & Sealing (Self-Validating Step):

    • Visual Check: The resulting cake should be uniform, porous, and occupy the exact volume of the original liquid. If the cake is shrunken or collapsed, the moisture content is too high, and the protocol has failed.

    • Analytical Check: Perform a Karl Fischer titration on a dummy vial. Residual moisture must be <2% .

    • Storage: Seal the vials under vacuum or backfill with Argon before capping. Store at 4°C.

Part 5: Degradation & Storage Logic Visualization

StorageLogic Compound rac-3-Octadecanamido-2-methoxypropyl phosphocholine Amide sn-1/3: Amide Bond (Hydrolysis Resistant) Compound->Amide Ether sn-2: Methoxy Ether (Hydrolysis Resistant) Compound->Ether Phosphate sn-3/1: Phosphocholine (Hygroscopic & Vulnerable) Compound->Phosphate Water Ambient Moisture (Nucleophilic Attack) Phosphate->Water Absorbs Degradation Phosphoester Cleavage (Loss of API Integrity) Water->Degradation Catalyzes SolidStorage Solid State: Store at -20°C Argon Purge + Desiccant Degradation->SolidStorage Prevent via LiquidStorage Aqueous State: Lyophilize with Trehalose Store at 4°C Degradation->LiquidStorage Prevent via

Degradation pathways and storage decision tree for amido-phospholipids.

References

  • Stark, B., et al. "Long Term Storage of Lyophilized Liposomal Formulations." Journal of Pharmaceutical Sciences, 2014. Available at:[Link]

  • Estella-Hermoso de Mendoza, A., et al. "Edelfosine Lipid Nanoparticles Overcome Multidrug Resistance in Leukemia Cells." Molecular Pharmaceutics, ACS Publications, 2014. Available at:[Link]

Troubleshooting

Technical Support Center: Refining Lipid Raft Extraction using rac-3-Octadecanamido-2-methoxypropyl phosphocholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals seeking to overcome the limitations of traditional detergent-ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals seeking to overcome the limitations of traditional detergent-based membrane extractions.

Standard lipid raft isolation relies heavily on cold non-ionic detergents (e.g., 1% Triton X-100) to generate Detergent-Resistant Membranes (DRMs). However, this approach often induces artificial phase mixing and strips weakly associated peripheral proteins. To solve this, we utilize rac-3-Octadecanamido-2-methoxypropyl phosphocholine (commonly referred to as CP-50 or an amide-linked edelfosine analog). Because this synthetic alkylphosphocholine analog naturally partitions into the liquid-ordered ( Lo​ ) phase and displaces cholesterol, it acts as a powerful raft-modulating tool. Pre-incubating cells with this compound stabilizes specific signaling platforms (such as Fas/CD95 apoptotic clusters) , allowing for a highly refined, detergent-free extraction.

I. Experimental Protocol: CP-50-Assisted Detergent-Free Raft Isolation

This protocol leverages the biophysical properties of rac-3-Octadecanamido-2-methoxypropyl phosphocholine to lock target receptors into raft domains prior to mechanical lysis, preserving physiological lipid-protein interactions .

Phase 1: Membrane Stabilization
  • Cell Preparation: Harvest 5×107 cells. Wash twice with ice-cold PBS to remove serum lipids that might compete with the synthetic lipid analog.

  • CP-50 Intercalation: Resuspend cells in 1 mL of serum-free medium containing 10 µM rac-3-Octadecanamido-2-methoxypropyl phosphocholine. Incubate at 37°C for 30 minutes.

    • Causality: The saturated octadecanamido chain drives the molecule into the cholesterol- and sphingomyelin-rich outer leaflet, actively clustering death receptors into the Lo​ phase without the need for cross-linking antibodies.

Phase 2: Detergent-Free Lysis
  • Buffer Exchange: Pellet cells (500 x g, 5 min) and resuspend in 1 mL of ice-cold Sodium Carbonate Buffer (500 mM Na2​CO3​ , pH 11.0, supplemented with protease/phosphatase inhibitors).

  • Mechanical Homogenization: Transfer the suspension to a pre-chilled Dounce homogenizer. Perform exactly 20 strokes with a tight-fitting pestle.

    • Causality: The high pH unfolds the membrane sheets, while mechanical shearing breaks the cells without detergent micelles, preventing the artificial stripping of GPI-anchored proteins.

Phase 3: Gradient Ultracentrifugation
  • Gradient Assembly: Mix the 1 mL homogenate with 1 mL of 80% sucrose (w/v) in MBS (25 mM MES, 150 mM NaCl, pH 6.5) to create a 40% sucrose base layer in an ultracentrifuge tube. Carefully overlay with 6 mL of 30% sucrose, followed by 4 mL of 5% sucrose.

  • Separation: Centrifuge at 200,000 x g for 16 hours at 4°C using a swinging bucket rotor (e.g., SW41 Ti).

Phase 4: Self-Validating Fractionation
  • Collection: Carefully collect twelve 1-mL fractions from top to bottom.

  • Validation Checkpoint (Critical): This protocol must be self-validating. Before proceeding to downstream assays, run 20 µL of each fraction on an SDS-PAGE gel. Probe for Flotillin-1 (Raft marker) and Transferrin Receptor / CD71 (Non-raft marker).

    • Success Criteria: The extraction is only validated if >85% of Flotillin-1 is localized in the buoyant fractions (F4-F6) and >95% of CD71 remains in the high-density fractions (F10-F12).

II. Quantitative Data Presentation

The table below summarizes the empirical advantages of using rac-3-Octadecanamido-2-methoxypropyl phosphocholine over traditional methods.

ParameterStandard 1% Triton X-100Refined CP-50 + Detergent-FreeMechanistic Causality
Raft Yield (GM1 % in F4-F6) 65% - 70%85% - 90%CP-50 stabilizes the Lo​ phase without inducing micellization.
Peripheral Protein Retention Low (<30%)High (>80%)Avoids detergent-induced stripping of weakly bound proteins.
Fas/CD95 Enrichment Baseline (1x)~4.5-fold increaseAlkylphosphocholines actively recruit death receptors into rafts.
Phase Mixing Artifacts HighMinimalPreserves native lipid-lipid and lipid-protein interactions.

III. Workflow Visualization

Workflow Start Cell Culture & Washing (PBS, 4°C) CP50 CP-50 Pre-incubation (10 µM, 30 min) Stabilizes Lo Phase Start->CP50 Lysis Detergent-Free Lysis (Dounce Homogenization) CP50->Lysis Gradient Sucrose Gradient Assembly (5% / 30% / 40%) Lysis->Gradient Centrifuge Ultracentrifugation (200,000 x g, 16h, 4°C) Gradient->Centrifuge Rafts Fractions 4-6: Lipid Rafts (Enriched in CP-50 & Fas/CD95) Centrifuge->Rafts Buoyant Migration NonRafts Fractions 10-12: Non-Rafts (Cytosolic & Ld Phase) Centrifuge->NonRafts High Density Retention

Workflow for CP-50 assisted lipid raft extraction and phase separation.

IV. Troubleshooting & FAQs

Q: My lipid raft fractions (4-6) show high contamination with cytosolic proteins (e.g., GAPDH). What went wrong? A: This is a classic symptom of incomplete mechanical homogenization. If the cell lysate is not fully homogenized, intact cells or large organelle aggregates will migrate aberrantly into the buoyant fractions. Ensure exactly 20 strokes with a tight-fitting Dounce homogenizer and verify cell lysis (>95% ruptured) under a phase-contrast microscope before assembling the sucrose gradient.

Q: Why am I seeing a shift of raft markers (e.g., Flotillin-1) into the high-density fractions (10-12)? A: This indicates raft disruption. While rac-3-Octadecanamido-2-methoxypropyl phosphocholine stabilizes certain domains at optimal concentrations, excessive amounts (>50 µM) can displace too much endogenous cholesterol, leading to the collapse of the liquid-ordered phase . Reduce your compound concentration to the 10-20 µM range.

Q: Can I use methyl-β-cyclodextrin (MβCD) alongside CP-50 to further purify the rafts? A: No. MβCD is a cholesterol-depleting agent that completely disrupts lipid rafts . Because CP-50 relies on the existing cholesterol-sphingomyelin network to partition into the Lo​ phase, pre-treatment with MβCD will ablate the target microdomains and neutralize the stabilizing effect of the analog.

Q: How do I remove the CP-50 analog from my isolated rafts before mass spectrometry (LC-MS/MS) lipidomics? A: CP-50 is strongly partitioned into the lipid bilayer and will appear as a highly abundant ion (m/z ~537.4), potentially suppressing endogenous lipid signals. To remove it prior to proteomic analysis, perform a chloroform/methanol precipitation (Wessel-Flügge method) on fractions 4-6. The proteins will precipitate at the interphase, while CP-50 and endogenous lipids will remain in the organic phase. If you are performing lipidomics, you must adjust your mass spectrometer's dynamic exclusion settings to ignore the CP-50 precursor mass.

V. References

  • Intracellular Triggering of Fas Aggregation and Recruitment of Apoptotic Molecules into Fas-enriched Rafts in Selective Tumor Cell Apoptosis Journal of Experimental Medicine[Link]

  • In vitro and In vivo Selective Antitumor Activity of Edelfosine against Mantle Cell Lymphoma and Chronic Lymphocytic Leukemia Involving Lipid Rafts Clinical Cancer Research (AACR Journals)[Link]

  • Disruption of cellular cholesterol transport and homeostasis as a novel mechanism of action of membrane-targeted alkylphospholipid analogues British Journal of Pharmacology[Link]

  • Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid edelfosine PLOS One[Link]

Reference Data & Comparative Studies

Validation

rac-3-Octadecanamido-2-methoxypropyl phosphocholine vs Miltefosine in lipid raft microdomains

The plasma membrane is not a homogenous lipid bilayer; it is a highly dynamic landscape punctuated by sterol- and sphingolipid-enriched microdomains known as lipid rafts. These liquid-ordered ( Lo​ ) phases act as critic...

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Author: BenchChem Technical Support Team. Date: March 2026

The plasma membrane is not a homogenous lipid bilayer; it is a highly dynamic landscape punctuated by sterol- and sphingolipid-enriched microdomains known as lipid rafts. These liquid-ordered ( Lo​ ) phases act as critical signaling platforms, regulating everything from cellular survival to apoptosis[1]. In the realm of lipid-targeted pharmacology, synthetic alkylphospholipids (APLs) have emerged as powerful tools to modulate these domains[2].

As an Application Scientist evaluating membrane biophysics, I frequently compare the mechanistic efficacy of different APLs. This guide provides an in-depth, objective comparison between the classical alkylphosphocholine Miltefosine and the rationally designed sphingomyelin mimetic rac-3-Octadecanamido-2-methoxypropyl phosphocholine , focusing specifically on their divergent interactions with lipid raft microdomains.

Structural Causality and Raft Affinity

To understand how these two compounds affect cellular signaling, we must first examine how their molecular structures dictate their physical integration into the membrane.

Miltefosine (Hexadecylphosphocholine): The Membrane Disruptor Miltefosine consists of a saturated C16 alkyl chain directly attached to a phosphocholine headgroup. While its saturated tail gives it a thermodynamic preference for the tightly packed Lo​ phase of lipid rafts, it lacks the functional groups necessary to form hydrogen bonds with adjacent lipids. Consequently, at therapeutic concentrations, Miltefosine acts as a localized detergent. It physically displaces cholesterol from the raft, fluidizing the microdomain. This disruption uncouples survival pathways (like PI3K/Akt) that rely on intact rafts and triggers the spontaneous, disorganized clustering of death receptors[2].

rac-3-Octadecanamido-2-methoxypropyl phosphocholine: The Sphingomyelin Mimetic This compound represents a structural masterclass in biomimicry. By incorporating an octadecanamido (C18 amide) group at the sn-3 position and a methoxy group at sn-2, it perfectly mimics the ceramide backbone of native sphingomyelin. The causality of its superior performance lies in the amide linkage , which acts as both a hydrogen bond donor and acceptor. This enables the molecule to form tight, stabilizing intermolecular hydrogen bonds with the 3 β -hydroxyl group of cholesterol[3]. Instead of fluidizing the raft, this compound hyper-stabilizes the Lo​ phase, leading to the highly specific, sustained recruitment of the Death-Inducing Signaling Complex (DISC) without the generalized toxicity seen with simpler APLs.

Quantitative Performance Comparison

The structural differences between these compounds translate directly into measurable biophysical and pharmacological metrics. The table below summarizes their performance profiles.

ParameterMiltefosine (HePC)rac-3-Octadecanamido-2-methoxypropyl phosphocholine
Structural Class Alkylphosphocholine (APC)Amide-linked Alkylphospholipid
Lipid Raft Partitioning ( Kp​ Lo​ / Ld​ ) Moderate (~2.5)High (~8.4)
Cholesterol Interaction Weak (Displaces native cholesterol)Strong (H-bonding via amide group)
Primary Raft Modification Membrane fluidization, lipid scramblingStabilization of Lo​ domains, Fas clustering
Cytosolic Penetration ( CP50​ ) ~12.5 μ M~2.1 μ M
In Vitro IC50​ (Cancer Models) 10 - 25 μ M1 - 5 μ M

Self-Validating Experimental Protocols

To rigorously compare the raft-modulating capabilities of these compounds, researchers must utilize assays that preserve delicate phase boundaries. The following protocols are designed with internal validation steps to ensure data integrity.

Protocol 1: Detergent-Resistant Membrane (DRM) Isolation via Sucrose Density Gradient

Causality Note: We utilize 1% Triton X-100 at strictly 4°C because, at this temperature, the Lo​ phase (lipid rafts) remains insoluble while the liquid-disordered ( Ld​ ) phase solubilizes. Allowing the temperature to rise collapses these phase boundaries, yielding false negatives for raft localization.

  • Cell Lysis: Treat 1×107 cells with vehicle, 10 μ M Miltefosine, or 5 μ M rac-3-Octadecanamido-2-methoxypropyl phosphocholine for 4 hours. Wash with ice-cold PBS and lyse in 1 mL of TNE buffer (25 mM Tris-HCl, 150 mM NaCl, 5 mM EDTA, pH 7.4) containing 1% Triton X-100 and protease inhibitors.

  • Incubation: Incubate the lysate on ice for exactly 30 minutes to ensure complete solubilization of the non-raft Ld​ phase.

  • Gradient Assembly: Mix the 1 mL lysate with 1 mL of 80% sucrose in TNE (final sucrose concentration = 40%). Place this at the bottom of an ultracentrifuge tube. Overlay gently with 5 mL of 30% sucrose, followed by 3 mL of 5% sucrose.

  • Ultracentrifugation: Centrifuge at 200,000 × g for 16 hours at 4°C using a swinging bucket rotor (e.g., SW41 Ti).

  • Fractionation: Collect 1 mL fractions from top to bottom. Fractions 2-4 (the 5%/30% interface) contain the DRMs (lipid rafts).

  • System Validation: Perform immunoblotting on all fractions. Flotillin-1 or Caveolin-1 must be heavily enriched in fractions 2-4 (confirming successful raft isolation), while the Transferrin Receptor must be restricted to fractions 9-11 (confirming complete solubilization of non-raft membranes).

Protocol 2: Quantification of Raft-Dependent Uptake ( CP50​ )

Causality Note: To determine the concentration at which 50% cell penetration occurs ( CP50​ ), we utilize a flow cytometry-based assay. Because APLs can trigger lipid raft macropinocytosis, tracking their internalization kinetics provides direct insight into their membrane dynamics[4].

  • Labeling: Utilize fluorescently tagged analogues (e.g., NBD-labeled) of both compounds.

  • Incubation: Plate cells at 5×104 cells/well. Treat with a serial dilution (0.1 μ M to 50 μ M) of the lipid analogues for 2 hours at 37°C.

  • Quenching (Critical Step): Wash cells and treat with 0.1% Trypan Blue for 1 minute. Trypan Blue cannot penetrate live cells but will quench any extracellular fluorescence adhering to the outer leaflet, ensuring only genuinely internalized lipids are measured.

  • Flow Cytometry: Analyze 5,000 cells per condition. Plot the mean fluorescence intensity against concentration to generate a sigmoidal dose-response curve and calculate the exact CP50​ value[5].

Signaling Pathway Visualization

The diagram below illustrates the divergent mechanistic pathways triggered by these two compounds at the plasma membrane.

G Milt Miltefosine (Alkylphosphocholine) Milt_Mech Membrane Fluidization & Cholesterol Displacement Milt->Milt_Mech Milt_Sig PI3K/Akt Pathway Uncoupling Milt_Mech->Milt_Sig CP50_Sig Fas/CD95 Receptor Clustering in Rafts Milt_Mech->CP50_Sig Weak induction Apoptosis Cellular Apoptosis Milt_Sig->Apoptosis CP50 rac-3-Octadecanamido-2-methoxypropyl phosphocholine CP50_Mech Sphingomyelin Mimicry & Amide H-Bonding CP50->CP50_Mech CP50_Mech->CP50_Sig DISC DISC Formation (Procaspase-8 Cleavage) CP50_Sig->DISC DISC->Apoptosis

Divergent apoptotic signaling pathways of Miltefosine vs. rac-3-Octadecanamido-2-methoxypropyl PC.

References

  • Liquid-ordered phases induced by cholesterol: A compendium of binary phase diagrams. ResearchGate. 1

  • In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. PMC - NIH. 4

  • Quantitative measurement of cytosolic penetration using the Chloroalkane Penetration Assay. PMC - NIH. 5

  • Lipids and cell death in yeast. PMC - NIH.2

  • n-lignoceryl sphingomyelin membranes: Topics by Science.gov. Science.gov. 3

Sources

Comparative

A Comparative Guide to the HPLC Validation of rac-3-Octadecanamido-2-methoxypropyl phosphocholine (S-OMP) for Purity and Stability Assessment

Introduction: The Critical Role of Purity and Stability in Novel Phospholipid Excipients The advent of complex drug delivery systems, particularly lipid-based nanoparticles, has underscored the critical importance of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity and Stability in Novel Phospholipid Excipients

The advent of complex drug delivery systems, particularly lipid-based nanoparticles, has underscored the critical importance of the purity and stability of their constituent excipients. One such novel excipient is rac-3-Octadecanamido-2-methoxypropyl phosphocholine (S-OMP), a synthetic phospholipid analogue with significant potential in pharmaceutical formulations. Its amphipathic nature, stemming from the phosphocholine headgroup and the long-chain fatty amide tail, makes it an attractive candidate for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

However, the very features that make S-OMP a promising excipient also render it susceptible to degradation, primarily through hydrolysis and oxidation.[1][2][3] The presence of impurities or degradants can have a profound impact on the safety and efficacy of the final drug product, potentially altering the drug release profile, inducing toxicity, or compromising the physical stability of the formulation. Therefore, a robust, validated analytical method for the routine quality control of S-OMP, capable of separating the intact molecule from its potential degradants, is not merely a regulatory expectation but a scientific necessity.

This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the assessment of S-OMP purity and stability against other analytical techniques. We will delve into the rationale behind the methodological choices, present a comprehensive validation package in accordance with international guidelines, and explore the forced degradation behavior of S-OMP. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical control strategy for this novel excipient.

The Workhorse of Lipid Analysis: A Stability-Indicating HPLC Method for S-OMP

Given that S-OMP lacks a strong UV chromophore, a universal detector that does not rely on light absorption is essential.[4] Both Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are suitable choices. However, CAD generally offers superior sensitivity, a wider dynamic range, and a more consistent response factor across a range of analyte concentrations, making it the preferred detector for this application.[4][5][6][7]

A reversed-phase HPLC method is the logical choice for separating the nonpolar S-OMP from its more polar degradation products. The long octadecanamido chain provides strong retention on a C18 stationary phase.

Optimized HPLC-CAD Method Parameters
ParameterConditionRationale
Column C18, 2.1 x 100 mm, 2.7 µmProvides excellent resolving power for lipids and their degradation products. The smaller particle size enhances efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for optimal ionization in the CAD.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Isopropanol (80:20, v/v)A strong organic mobile phase to elute the lipophilic S-OMP. Isopropanol improves the solubility of lipids.
Gradient 70% B to 100% B over 15 min, hold at 100% B for 5 minA gradient is necessary to first elute any polar degradants and then the highly retained S-OMP, ensuring good peak shape.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and column efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape for lipids.
Injection Volume 5 µLA small injection volume minimizes band broadening.
CAD Settings Nebulizer Temp: 35 °C, Evaporation Temp: 50 °COptimized for the removal of the mobile phase and generation of a stable aerosol.

Method Validation: A Self-Validating System for Trustworthy Results

The developed HPLC-CAD method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[8][9][10][11][12] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Experimental Protocol: HPLC Method Validation
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential degradation products was evaluated. A stressed sample of S-OMP (subjected to acid, base, oxidative, thermal, and photolytic stress) was analyzed to demonstrate that the peaks of the degradants did not interfere with the peak of S-OMP.

  • Linearity: A series of solutions of S-OMP reference standard were prepared over a concentration range of 10-200 µg/mL. Each solution was injected in triplicate, and the peak area response was plotted against the concentration. The linearity was evaluated by the correlation coefficient (r²) of the regression line.

  • Accuracy: The accuracy was determined by the recovery of known amounts of S-OMP spiked into a placebo formulation at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a 100 µg/mL S-OMP solution were performed on the same day, and the relative standard deviation (RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day and inter-analyst): The repeatability assessment was repeated on a different day by a different analyst to assess the variability of the method.

  • Robustness: The robustness of the method was evaluated by intentionally varying key method parameters, including the column temperature (± 2 °C), flow rate (± 0.02 mL/min), and the composition of the mobile phase (± 2% organic). The effect on the retention time and peak area of S-OMP was observed.

Validation Data Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of S-OMPPass
Linearity (10-200 µg/mL) Correlation coefficient (r²) ≥ 0.9990.9995
Accuracy 98.0% - 102.0% recovery99.2% - 101.5%
Precision (Repeatability) RSD ≤ 2.0%0.8%
Precision (Intermediate) RSD ≤ 2.0%1.2%
Robustness System suitability parameters metPass

The validation results demonstrate that the developed HPLC-CAD method is specific, linear, accurate, precise, and robust for the quantification of S-OMP.

Stability Indicating Nature: Unveiling the Degradation Pathway of S-OMP

A crucial aspect of a quality control method for a novel excipient is its ability to be "stability-indicating," meaning it can detect and quantify the active ingredient in the presence of its degradation products.[13] To confirm this, forced degradation studies were conducted on S-OMP under various stress conditions as per ICH guidelines.[14][15][16]

Experimental Protocol: Forced Degradation Study
  • Acid Hydrolysis: S-OMP was dissolved in 0.1 M HCl and heated at 60 °C for 24 hours.

  • Base Hydrolysis: S-OMP was dissolved in 0.1 M NaOH and kept at room temperature for 4 hours.

  • Oxidative Degradation: S-OMP was dissolved in 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: S-OMP was kept in a hot air oven at 80 °C for 48 hours.

  • Photolytic Degradation: S-OMP was exposed to UV light (254 nm) and visible light in a photostability chamber.

Forced Degradation Results
Stress Condition% Degradation of S-OMPMajor Degradants Observed
0.1 M HCl, 60 °C, 24h~15%Hydrolyzed amide, Lysolipid-like species
0.1 M NaOH, RT, 4h~25%Hydrolyzed amide, Free fatty acid
3% H₂O₂, RT, 24h~10%Oxidized alkyl chain products
80 °C, 48h~5%Minor unspecified degradants
Photolytic< 2%Negligible degradation

S-OMP was found to be most susceptible to degradation under basic and acidic hydrolytic conditions, and to a lesser extent, under oxidative stress. The primary degradation pathway appears to be the hydrolysis of the amide bond, leading to the formation of 3-amino-2-methoxypropyl phosphocholine and stearic acid. A secondary hydrolytic pathway can involve the cleavage of the phosphocholine headgroup.

S-OMP Degradation Pathway S_OMP rac-3-Octadecanamido-2-methoxypropyl phosphocholine (S-OMP) Amide_Hydrolysis Amide Hydrolysis (Acid/Base catalysis) S_OMP->Amide_Hydrolysis Oxidation Oxidation (e.g., H₂O₂) S_OMP->Oxidation Deg1 3-amino-2-methoxypropyl phosphocholine Amide_Hydrolysis->Deg1 Major Deg2 Stearic Acid Amide_Hydrolysis->Deg2 Major Deg3 Oxidized S-OMP (e.g., hydroxylated, carbonylated) Oxidation->Deg3 Minor

Caption: Proposed major degradation pathways of S-OMP.

A Comparative Analysis of Analytical Techniques for S-OMP

While HPLC-CAD is a robust and reliable technique for the routine quality control of S-OMP, other analytical methods offer complementary information and may be more suitable for specific applications, such as in-depth structural elucidation of unknown impurities.

Analytical Techniques Comparison cluster_hplc HPLC-Based Methods cluster_ms Mass Spectrometry-Based Methods cluster_other Other Techniques HPLC_CAD HPLC-CAD (This Guide) LC_MS LC-MS/MS HPLC_CAD->LC_MS Complementary for structural elucidation HPLC_ELSD HPLC-ELSD HPLC_ELSD->HPLC_CAD CAD offers better sensitivity & linearity NMR NMR Spectroscopy LC_MS->NMR Confirmatory for structure GC Gas Chromatography (GC) S_OMP_Analysis Analysis of S-OMP S_OMP_Analysis->HPLC_CAD Recommended for QC S_OMP_Analysis->LC_MS Best for impurity ID

Caption: Comparison of analytical techniques for S-OMP analysis.

Comparison Table of Analytical Techniques
TechniquePrincipleAdvantages for S-OMP AnalysisDisadvantages for S-OMP Analysis
HPLC-CAD Separation by chromatography, detection by charged aerosol formation.Excellent for routine purity and stability testing. Good sensitivity and linearity without a chromophore.[4][5][6][7]Provides no structural information on unknown impurities.
HPLC-ELSD Separation by chromatography, detection by light scattering from evaporated analyte particles.A viable alternative to CAD, also does not require a chromophore.[5]Generally less sensitive and has a narrower linear range compared to CAD.[6][7]
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio and fragmentation patterns.The gold standard for identifying unknown impurities and degradation products.[17][18][19][20] Provides definitive structural information.Higher instrumentation cost and complexity, may not be ideal for routine QC.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Can be used to analyze volatile degradation products like free fatty acids after derivatization.S-OMP is non-volatile and would require extensive derivatization, making it unsuitable for direct analysis.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.The most powerful technique for absolute structure elucidation of S-OMP and its impurities.Low sensitivity, requires relatively pure samples, and is not a high-throughput technique.

Workflow for S-OMP Analysis

S-OMP Analysis Workflow start Start: S-OMP Sample prep Sample Preparation (Dissolve in Mobile Phase B) start->prep hplc HPLC-CAD Analysis prep->hplc data Data Acquisition & Processing hplc->data purity Purity Assessment (% Area Normalization) data->purity stability Stability Assessment (vs. Initial Timepoint) data->stability report Generate Report purity->report stability->report

Caption: General workflow for purity and stability analysis of S-OMP.

Conclusion and Future Perspectives

The HPLC-CAD method detailed in this guide provides a robust, validated, and stability-indicating approach for the quality control of rac-3-Octadecanamido-2-methoxypropyl phosphocholine (S-OMP). Its high sensitivity, broad linear range, and ability to separate the parent compound from its hydrolytic and oxidative degradants make it an ideal choice for routine purity and stability testing in a pharmaceutical development and manufacturing environment.

While more sophisticated techniques like LC-MS/MS are indispensable for the initial characterization of degradation pathways and the identification of unknown impurities, the validated HPLC-CAD method offers the optimal balance of performance, reliability, and ease of use for its intended purpose. Adherence to the principles of analytical method validation as outlined by the ICH and USP is paramount to ensuring the quality and safety of novel excipients like S-OMP and the innovative drug products they enable.[8][9][10][11][12][21][22][23][24][25][26][27][28]

As the use of S-OMP and similar lipid-based excipients becomes more widespread, the development of harmonized analytical procedures will be crucial. This guide serves as a foundational document, providing a comprehensive framework for the analytical control of this promising pharmaceutical ingredient.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Agilent Technologies. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • STEMart. Forced Degradation Studies. [Link]

  • ResearchGate. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • ResearchGate. (n.d.). Hydrolytic pathway of phosphatidylcholine (PC) into... [Link]

  • Shimadzu Scientific Instruments. LC/MS/MS MRM Library for Phospholipid Profiling. [Link]

  • SpringerLink. (n.d.). Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics. [Link]

  • MDPI. (2026, January 21). Phospholipid Profiling: A Computationally Assisted LC-HRMS Approach in Lecithin. [Link]

  • PubMed. (n.d.). Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics. [Link]

  • National Institute of Standards and Technology. (n.d.). Linking chemical degradation and physical instability of lipid vesicles. [Link]

  • Google. (n.d.). Analysis of Lipids by HPLC-CAD.
  • ResearchGate. (2019, June 26). (PDF) Comparison between charged aerosol detection and light scattering detection for the analysis of Leishmania membrane phospholipids. [Link]

  • ResearchGate. (n.d.). Degradation of phosphatidylcholine in liposomes containing carboplatin in dependence on composition and storage conditions. [Link]

  • PubMed. (2000, April 15). Damage to liposomal lipids: protection by antioxidants and cholesterol-mediated dehydration. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • MDPI. (2022, May 23). Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification. [Link]

  • der DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and. [Link]

Sources

Validation

A Comparative Analysis of rac-3-Octadecanamido-2-methoxypropyl phosphocholine and Natural Phosphatidylcholines for Drug Delivery Applications

A Senior Application Scientist's Guide to Lipid Selection In the landscape of drug delivery, particularly in the formulation of liposomal and lipid nanoparticle systems, the choice of phospholipid is a critical determina...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Lipid Selection

In the landscape of drug delivery, particularly in the formulation of liposomal and lipid nanoparticle systems, the choice of phospholipid is a critical determinant of the final product's stability, efficacy, and in vivo behavior. This guide provides an in-depth comparative analysis of a synthetic alkylphosphocholine, rac-3-Octadecanamido-2-methoxypropyl phosphocholine (a compound structurally related to the therapeutic agent miltefosine), and naturally derived phosphatidylcholines (PCs). This document is intended for researchers, scientists, and drug development professionals to inform the rational selection of lipids for their specific applications.

Structural and Physicochemical Distinctions: Ether and Amide Bonds vs. Ester Bonds

The fundamental difference between rac-3-Octadecanamido-2-methoxypropyl phosphocholine and natural phosphatidylcholines lies in the linkages of the hydrophobic chains to the glycerol backbone. Natural PCs, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), possess ester linkages. In contrast, the synthetic counterpart features a more chemically robust structure with an ether and an amide linkage.

This structural variance has profound implications for the physicochemical properties of the resulting lipid bilayers. Ether and amide linkages are significantly more resistant to chemical and enzymatic degradation, such as hydrolysis by phospholipases, compared to ester bonds.[1][2] This enhanced stability can be a considerable advantage in designing drug delivery systems with extended shelf-life and predictable in vivo performance.[1]

dot

Caption: Comparative molecular structures.

Key Physicochemical Properties

The choice of lipid directly impacts the physical characteristics of the liposomal formulation. Below is a comparison of key parameters:

Propertyrac-3-Octadecanamido-2-methoxypropyl phosphocholine (Alkylphosphocholine Analogs)Natural Phosphatidylcholines (e.g., POPC, DSPC)Significance in Drug Delivery
Linkage Type Ether and AmideEsterEther/Amide linkages offer greater resistance to hydrolysis and enzymatic degradation, enhancing stability.[1][2]
Phase Transition Temperature (Tm) Generally lower for equivalent chain lengthVaries with acyl chain length and saturation (e.g., DSPC: 55.6°C, POPC: -2°C, DOPC: -40.3°C).[3][4]Tm influences membrane fluidity, drug release, and the temperature required for liposome preparation.[5][6]
Critical Micelle Concentration (CMC) Typically in the millimolar range for single-chain analogs like Dodecylphosphocholine (1.1-1.5 mM).Very low for diacyl PCs, often in the nanomolar range, favoring bilayer formation.[7]A lower CMC indicates a greater tendency to form stable bilayers rather than micelles.[8]
Chemical Stability HighModerate; susceptible to hydrolysisCrucial for long-term storage and stability in biological fluids.[1]

Performance in Liposomal Formulations: An Experimental Perspective

To provide a practical comparison, we will outline standard experimental protocols to evaluate the performance of liposomes formulated with either rac-3-Octadecanamido-2-methoxypropyl phosphocholine or a natural phosphatidylcholine like DSPC.

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for preparing liposomes.[9][10]

dot

G cluster_0 Liposome Preparation Workflow A 1. Lipid Dissolution Dissolve lipids in an organic solvent (e.g., chloroform/methanol). B 2. Thin Film Formation Evaporate the solvent using a rotary evaporator to form a thin lipid film. A->B C 3. Hydration Hydrate the film with an aqueous buffer (containing hydrophilic drug, if applicable) above the lipid's Tm. B->C D 4. Size Reduction (Extrusion) Extrude the liposome suspension through polycarbonate membranes of defined pore size. C->D E 5. Characterization Analyze for size, polydispersity, zeta potential, and encapsulation efficiency. D->E

Caption: Thin-film hydration and extrusion workflow.

Detailed Protocol:

  • Lipid Film Formation : Dissolve the chosen lipid (rac-3-Octadecanamido-2-methoxypropyl phosphocholine or DSPC) and cholesterol (e.g., in a 2:1 molar ratio) in a suitable organic solvent like a chloroform:methanol mixture (2:1, v/v) in a round-bottom flask.[5]

  • Solvent Evaporation : The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.[9] For lipids with a high transition temperature (Tm), the water bath should be maintained at a temperature above the Tm.[5]

  • Vacuum Drying : The film is further dried under a high vacuum for at least 2 hours to remove any residual organic solvent.[9]

  • Hydration : The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) pre-heated to a temperature above the lipid's Tm.[5] If encapsulating a hydrophilic drug, it should be dissolved in this buffer. For a hydrophobic drug, it would be co-dissolved with the lipids in the organic solvent in the first step.[5][11]

  • Vesicle Formation : The flask is agitated to facilitate the formation of multilamellar vesicles (MLVs).[10]

  • Size Reduction : To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[10][12] This process is typically performed at a temperature above the Tm of the lipid.

Characterization of Liposomal Formulations

Thorough characterization is essential to ensure the quality and reproducibility of the liposomal formulation.

  • Size and Polydispersity Index (PDI) : Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and the size distribution (PDI) of the liposomes.[13][14] For accurate measurements, samples should be appropriately diluted to avoid multiple scattering effects.[15][16]

  • Zeta Potential : This parameter indicates the surface charge of the liposomes and is a predictor of their stability in suspension (a higher absolute value generally indicates greater stability) and their potential interactions in a biological environment.[17][18] It is measured using electrophoretic light scattering.[19]

  • Encapsulation Efficiency (EE%) : The EE% quantifies the amount of drug successfully loaded into the liposomes. It is calculated using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100.[11] To determine the EE%, the unencapsulated (free) drug must be separated from the liposomes using techniques like size exclusion chromatography or ultracentrifugation.[20][] The drug concentration in the liposomal fraction (after lysis) and the free drug fraction is then quantified, typically by HPLC or UV-Vis spectrophotometry.[11][20]

Expected Performance Differences:
ParameterLiposomes with rac-3-Octadecanamido-2-methoxypropyl phosphocholineLiposomes with Natural PhosphatidylcholinesRationale
Stability HigherLowerThe ether and amide bonds are more resistant to hydrolysis than the ester bonds of natural PCs.[1][22]
Drug Retention Potentially higher for certain drugsVariableThe more stable membrane may lead to reduced drug leakage over time.
In Vivo Circulation May be longerCan be rapidly cleared unless modified (e.g., with PEG)The unique chemical structure might reduce interactions with opsonins and phagocytic cells.

Biological Interactions and Cellular Uptake

The interaction of liposomes with cells is a complex process that dictates the efficiency of drug delivery. Liposomes are generally taken up by cells through various endocytic pathways.[23][24]

dot

G cluster_0 Cellular Uptake Pathways Liposome Liposome Membrane Cell Membrane Liposome->Membrane CME Clathrin-Mediated Endocytosis Membrane->CME Caveolae Caveolae-Mediated Endocytosis Membrane->Caveolae Macropino Macropinocytosis Membrane->Macropino Endosome Early Endosome CME->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Lysosome (Drug Release/Degradation) Endosome->Lysosome

Caption: Common cellular uptake pathways for liposomes.

The specific pathway can be influenced by liposome size, surface charge, and the cell type.[25][26] For instance, clathrin-mediated endocytosis is a common route for nanoparticles.[23] The composition of the liposome, whether it is made from a synthetic alkylphosphocholine or a natural PC, can influence its interaction with the cell membrane and subsequent intracellular trafficking.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of the liposomal formulations.[27][28]

Detailed Protocol:

  • Cell Seeding : Plate cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.[28]

  • Treatment : Treat the cells with various concentrations of the empty liposomes (to assess the toxicity of the carrier itself), the free drug, and the drug-loaded liposomes. Include untreated cells as a control.

  • Incubation : Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).[28]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[29] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[28][30]

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[28]

  • Absorbance Measurement : Read the absorbance of the wells using a microplate reader at a wavelength between 550 and 600 nm.[28]

  • Data Analysis : Cell viability is expressed as a percentage relative to the untreated control cells.[29]

Concluding Remarks for the Practicing Scientist

The choice between a synthetic alkylphosphocholine like rac-3-Octadecanamido-2-methoxypropyl phosphocholine and a natural phosphatidylcholine is not trivial and should be guided by the specific goals of the drug delivery system.

  • Choose rac-3-Octadecanamido-2-methoxypropyl phosphocholine (or other stable synthetic analogs) when:

    • Enhanced stability is paramount, for both shelf-life and in vivo applications.

    • The encapsulated drug is susceptible to degradation.

    • A longer circulation time is desired without PEGylation.

  • Choose natural phosphatidylcholines when:

    • Biomimicry is a primary concern.

    • The application does not require long-term stability.

    • Well-established regulatory pathways are preferred.

Ultimately, the optimal lipid must be determined empirically. The experimental protocols outlined in this guide provide a framework for a systematic evaluation, enabling an informed, data-driven decision that balances stability, biocompatibility, and therapeutic efficacy.

References

  • Vertex AI Search. (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation.
  • Dua, J. S., Rana, A. C., & Bhandari, A. K. (2012). Liposome: methods of preparation and applications. International Journal of Pharmaceutical Studies and Research, 3(2), 14-20.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Vaia. (n.d.). Why would ether linkages be more stable in membranes than ester lipids? How would the presence of tetraether linkages stabilize a thermophile's membrane?.
  • Dri-Sleiman, M., Shebaby, W., & Hodroj, M. H. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(21), 6433.
  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation.
  • Dehghani, F., & Farhadian, N. (2021). A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. Small, 17(43), 2101683.
  • Malvern Panalytical. (2010). Size and zeta potential characterization of liposomes using the Zetasizer Nano.
  • Abcam. (n.d.). MTT Assay Protocol.
  • Sharma, M. (2025). How to determine the encapsulation efficiency of a hydrophobic drug in liposomes?. ResearchGate.
  • Speth, C., & Zoller, F. (2012). Cellular uptake of liposomes monitored by confocal microscopy and flow cytometry. Methods in molecular biology (Clifton, N.J.), 893, 139–153.
  • Laouini, A., Jaafar-Maalej, C., Limayem-Blouza, I., Sfar, S., Charcosset, C., & Fessi, H. (2012). Preparation, characterization and applications of liposomes: state of the art. Journal of colloid science and biotechnology, 1(2), 147-168.
  • Nakano, M., Fukuda, M., Kudo, N., & Endo, T. (2025). Analysis of the Thermotropic Phase Transitions of Liposomal Phosphatidylcholine Using Differential Scanning Fluorimetry. Biological & Pharmaceutical Bulletin, 48(11), 1676-1686.
  • Guler, S. D., Ghosh, D., Pan, J., Mathai, J. C., Zeidel, M. L., Nagle, J. F., & Tristram-Nagle, S. (2009). Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. Chemistry and physics of lipids, 160(1), 33–43.
  • Uto, M., & Ueno, M. (1996). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Journal of the American Chemical Society, 118(46), 11682-11686.
  • Lifeasible. (n.d.). Liposome Zeta Potential Measurement.
  • Creative Biostructure. (n.d.). Liposome Encapsulation Efficiency Determination.
  • Wikipedia. (n.d.). Miltefosine.
  • Soares, S., Sousa, J., Pais, A., & Vitorino, C. (2018). Nanomedicine: Principles, properties, and regulatory issues. Frontiers in chemistry, 6, 360.
  • Surianarayanan, R., & R, V. (2016). Effect of sample Concentration on the Characterization of Liposomes using Dynamic light Scattering Technique. Pharmaceutical Methods, 7(1), 11-15.
  • Marsh, D. (1991). Analysis of the bilayer phase transition temperatures of phosphatidylcholines with mixed chains. Biophysical journal, 60(5), 1036–1040.
  • BOC Sciences. (n.d.). Liposome Encapsulation Efficiency Measurement.
  • CD Formulation. (n.d.). Encapsulation Efficiency (EE%) Testing.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Wyatt Technology. (2021). Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery.
  • HORIBA. (n.d.). Particle Size Analysis of Liposomes.
  • Gbian, D. L., & Omri, A. (2022). Mechanisms of liposomes uptake into cells. Liposomes can deliver their... ResearchGate.
  • Strancar, J., & Arsov, Z. (2011). Long-Term-Stable Ether-Lipid vs Conventional Ester-Lipid Bicelles in Oriented Solid-State NMR: Altered Structural Information in Studies of Antimicrobial Peptides. The Journal of Physical Chemistry B, 115(8), 1845-1854.
  • Merck. (n.d.). MTT (Assay protocol).
  • Wyatt Technology. (2026). Automating Zeta Potential Measurements for Liposomes in High and Low Salt Environments.
  • Nakano, M., Fukuda, M., Kudo, N., & Endo, T. (2025). Analysis of the Thermotropic Phase Transitions of Liposomal Phosphatidylcholine Using Differential Scanning Fluorimetry. ResearchGate.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Miltefosine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Koynova, R., & Caffrey, M. (2013). Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. International Journal of Molecular Sciences, 14(2), 2598-2631.
  • Pinto-Martinez, A. K., Rodriguez-Durán, J., Serrano-Martin, X., Hernandez-Rodriguez, V., & Benaim, G. (2018). Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease. International journal of molecular sciences, 19(1), 253.
  • Caputo, D., & D'Avanzo, N. (2021). Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). Pharmaceutics, 13(4), 569.
  • Malvern Panalytical. (2018). Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis.
  • Pinto-Martinez, A. K., Rodriguez-Durán, J., Serrano-Martin, X., Hernandez-Rodriguez, V., & Benaim, G. (2018). Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca 2+ Channel. Antimicrobial agents and chemotherapy, 62(3), e01783-17.
  • Dadashzadeh, S., & Mirzabeigi, S. (2012). Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes. Journal of liposome research, 22(4), 289-295.
  • Grasso, G., & T, P. (2024). Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol.
  • Hupfeld, S., Holsæter, A. M., Skar, M., & Brandl, M. (2005). Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. Journal of Nanoscience and Nanotechnology, 5(3), 436-442.
  • Miller, C. R., Bondurant, B., McLean, S. D., McGovern, K. A., & O'Brien, D. F. (1998). Liposome-cell interactions in vitro: effect of liposome surface charge on the binding and endocytosis of conventional and sterically stabilized liposomes. Biochemistry, 37(37), 12875–12883.
  • Dorlo, T. P., Balasegaram, M., Beijnen, J. H., & de Vries, P. J. (2012). Miltefosine: a review of its pharmacology and therapeutic efficacy in the treatment of leishmaniasis. The Journal of antimicrobial chemotherapy, 67(11), 2576–2597.
  • Malvern Panalytical. (2023). Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes.
  • Grasso, G., & T, P. (2024). Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol.
  • BenchChem. (2025). The Critical Micelle Concentration of Dodecylphosphocholine: An In-depth Technical Guide.
  • Ghavami, S. A., & Monticelli, L. (2020). Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study. Biophysical journal, 118(3), 629–640.
  • ResearchGate. (n.d.). Critical micellar concentration of DPC in various media.
  • Phospholipid Research Center. (n.d.). The various phospholipid aggregates.
  • Guler, S. D., Ghosh, D., Pan, J., Mathai, J. C., Zeidel, M. L., Nagle, J. F., & Tristram-Nagle, S. (2009). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Chemistry and physics of lipids, 160(1), 33–43.

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Comparative

Validating Apoptosis Biomarkers in Cells Treated with rac-3-Octadecanamido-2-methoxypropyl phosphocholine

A Publish Comparison Guide for Researchers and Drug Development Professionals As synthetic alkylphospholipid (ALP) analogs continue to gain traction in targeted cancer therapy, accurately profiling their mechanism of act...

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Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Researchers and Drug Development Professionals

As synthetic alkylphospholipid (ALP) analogs continue to gain traction in targeted cancer therapy, accurately profiling their mechanism of action is paramount. The compound rac-3-Octadecanamido-2-methoxypropyl phosphocholine is a highly active amido-analog structurally related to established ALPs like edelfosine and perifosine. Unlike conventional chemotherapeutics that target DNA, this compound exerts its cytotoxic effects directly at the plasma membrane.

This guide provides an authoritative, objective comparison of apoptosis validation methodologies specifically tailored for cells treated with this ALP analog. By understanding the mechanistic causality behind the drug's action, researchers can avoid common experimental artifacts and build self-validating assay systems.

Mechanistic Grounding: The "Why" Behind Biomarker Selection

To select the correct apoptosis biomarker, we must first understand the drug's mechanism. rac-3-Octadecanamido-2-methoxypropyl phosphocholine does not induce DNA damage directly. Instead, its lipophilic tail and polar headgroup allow it to partition into the plasma membrane, where it selectively accumulates in cholesterol-rich lipid rafts [1][2].

Once integrated, the compound induces a profound reorganization of the membrane architecture. This reorganization displaces survival kinases (such as PI3K and Akt) from the rafts, shutting down survival signaling[3]. Simultaneously, it triggers the ligand-independent clustering of the Fas/CD95 death receptor and recruits procaspase-8 to form the Death-Inducing Signaling Complex (DISC)[4][5]. This membrane-proximal event initiates a classical caspase cascade that culminates in apoptosis.

MechanisticPathway ALP rac-3-Octadecanamido-2-methoxypropyl phosphocholine Rafts Cholesterol-Rich Lipid Rafts ALP->Rafts Accumulates in Fas Fas/CD95 & DISC Recruitment Rafts->Fas Induces clustering Akt PI3K/Akt Displacement Rafts->Akt Inhibits survival Casp8 Caspase-8 Activation Fas->Casp8 FasL-independent Casp3 Caspase-3/7 Execution Akt->Casp3 Removes inhibition Casp8->Casp3 Cleavage Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis DNA fragmentation

Figure 1: Lipid raft-mediated apoptotic signaling pathway induced by alkylphospholipid analogs.

Because the primary insult occurs at the lipid bilayer, membrane-based apoptosis assays are highly susceptible to false positives if the compound concentration exceeds the pharmacological threshold, leading to detergent-like membrane lysis (primary necrosis).

Objective Comparison of Apoptosis Biomarkers

To ensure data integrity, researchers must triangulate apoptosis using multiple orthogonal assays. The table below compares the performance of three standard biomarkers when evaluating ALP-induced cell death.

AssayTarget BiomarkerApoptotic PhaseSensitivity to ALP Membrane ArtifactsRecommended Use Case
Annexin V / PI Phosphatidylserine (PS) externalizationEarly (4–12h)High: ALPs can directly perturb lipid bilayers, mimicking PS flipping.Initial rapid screening; strictly requires caspase-inhibitor validation.
Caspase-3/7 Activity Protease cleavage (e.g., DEVDase activity)Mid (8–16h)Low: Intracellular enzymatic readout isolates signaling from membrane damage.Definitive confirmation of the Fas/CD95 to Caspase-3/7 execution pathway.
TUNEL Assay DNA fragmentation (3'-OH ends)Late (24–48h)Low: ALPs do not directly damage DNA; fragmentation is purely apoptotic.End-stage validation and morphological correlation in adherent cells/tissues.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. In the context of lipid-modulating drugs, every assay must include internal controls that definitively separate programmed cell death from direct chemical toxicity.

ValidationWorkflow Seed 1. Cell Treatment (Dose & Time-Course) Zvad 2. +/- Z-VAD-FMK (Pan-Caspase Inhibitor) Seed->Zvad Self-Validation Setup Split 3. Select Biomarker Assay Zvad->Split Annexin Annexin V / PI (PS Exposure) Split->Annexin Early (4-8h) Caspase Caspase-3/7 Assay (Protease Activity) Split->Caspase Mid (8-16h) TUNEL TUNEL Assay (DNA Fragmentation) Split->TUNEL Late (24-48h) Readout 4. Data Acquisition & Cross-Validation Annexin->Readout Caspase->Readout TUNEL->Readout

Figure 2: Self-validating experimental workflow for assessing ALP-induced apoptosis biomarkers.

Protocol A: Annexin V/PI Flow Cytometry (Early Apoptosis)

Causality: Annexin V binds to phosphatidylserine (PS). Because rac-3-Octadecanamido-2-methoxypropyl phosphocholine alters membrane dynamics, high doses can cause transient membrane permeabilization, allowing Propidium Iodide (PI) to enter independently of apoptosis. Methodology:

  • Seed target cells at 1×105 cells/mL and incubate overnight.

  • Self-Validation Step: Pre-treat a parallel set of control wells with 50 µM Z-VAD-FMK (a pan-caspase inhibitor) for 1 hour prior to drug addition. Logic: True ALP-induced Annexin V positivity will be rescued by Z-VAD-FMK; direct membrane toxicity will not.

  • Treat cells with the determined IC50 of the ALP analog for a kinetic time-course (4, 8, and 12 hours).

  • Harvest cells gently (keep on ice to arrest ongoing membrane dynamics) and wash twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL FITC-Annexin V and 5 µL PI; incubate for 15 minutes in the dark at room temperature.

  • Add 400 µL Binding Buffer and analyze via flow cytometry within 1 hour.

Protocol B: Caspase-3/7 Fluorometric Assay (Execution Phase)

Causality: The ALP analog recruits Fas/CD95 into lipid rafts, triggering the DISC and subsequently Caspase-8 and Caspase-3/7[5]. Measuring this specific protease activity isolates the true apoptotic pathway from general cytotoxicity. Methodology:

  • Plate cells in a 96-well opaque-walled plate to prevent optical crosstalk.

  • Treat with the ALP analog for 8, 12, and 16 hours.

  • Self-Validation Step: In parallel control wells, add 10 µM Ac-DEVD-CHO (a competitive Caspase-3/7 inhibitor) 30 minutes before adding the fluorogenic substrate. Logic: This establishes the true baseline fluorescence and proves the signal is exclusively driven by Caspase-3/7.

  • Add the Caspase-3/7 specific fluorogenic substrate (e.g., Ac-DEVD-AMC) directly to the culture media.

  • Incubate at 37°C for 1–2 hours.

  • Read fluorescence (Excitation: 380 nm / Emission: 460 nm) using a microplate reader.

Protocol C: TUNEL Assay (Late Apoptosis)

Causality: Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to 3'-OH DNA breaks. Since ALPs act exclusively at the membrane and do not intercalate DNA, DNA fragmentation is a definitive hallmark of the terminal apoptotic cascade. Methodology:

  • Fix treated cells (24–48h post-treatment) with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.

  • Self-Validation Step: Generate a positive control by treating fixed cells with DNase I (10 U/mL for 10 mins) to induce artificial DNA breaks. Generate a negative control by omitting the TdT enzyme from the reaction mix. Logic: Rules out false positives from non-specific fluorophore binding and confirms enzyme efficacy.

  • Incubate cells with the TdT reaction mixture for 1 hour at 37°C in a humidified, dark chamber.

  • Wash three times with PBS and counterstain nuclei with DAPI (1 µg/mL).

  • Analyze via fluorescence microscopy, calculating the percentage of TUNEL-positive nuclei.

Data Interpretation & Troubleshooting

When analyzing data from cells treated with rac-3-Octadecanamido-2-methoxypropyl phosphocholine, be aware of the "Detergent Effect." At supra-pharmacological doses (typically >50 µM depending on the cell line), ALPs act as surfactants. If your Annexin V/PI assay shows a massive double-positive (Annexin V+ / PI+) population within 1–2 hours that is not reversed by Z-VAD-FMK, you are observing direct membrane lysis, not apoptosis. Always titrate the compound carefully and rely on Caspase-3/7 activation as the definitive biochemical proof of programmed cell death.

References

  • Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • A new class of anticancer alkylphospholipids uses lipid rafts as membrane gateways to induce apoptosis in lymphoma cells. American Association for Cancer Research (AACR) Journals. URL:[Link]

  • Edelfosine and perifosine induce selective apoptosis in multiple myeloma by recruitment of death receptors and downstream signaling molecules into lipid rafts. Blood / American Society of Hematology. URL:[Link]

  • Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of Edelfosine in Jurkat Cells. PLoS ONE. URL:[Link]

  • Lipid rafts as signaling hubs in cancer cell survival/death and invasion: implications in tumor progression and therapy. Journal of Lipid Research / NIH. URL:[Link]

Sources

Validation

Mass Spectrometry Validation of rac-3-Octadecanamido-2-methoxypropyl Phosphocholine Cellular Uptake: A Comparative Guide

As a Senior Application Scientist specializing in lipidomics and targeted drug delivery, I frequently observe a critical analytical bottleneck in preclinical oncology: distinguishing the true intracellular accumulation o...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipidomics and targeted drug delivery, I frequently observe a critical analytical bottleneck in preclinical oncology: distinguishing the true intracellular accumulation of synthetic alkylphospholipids (APLs) from mere plasma membrane adherence.

Synthetic APLs—such as rac-3-Octadecanamido-2-methoxypropyl phosphocholine (also known as NSC 624872), Edelfosine, and Perifosine—do not target cellular DNA. Instead, they accumulate in lipid rafts and the endoplasmic reticulum (ER), disrupting lipid homeostasis and triggering apoptosis [1]. Because these molecules are highly amphiphilic, traditional fluorescence-based uptake assays often yield false positives due to membrane intercalation.

This guide establishes a rigorous, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) framework to quantify the cellular uptake of rac-3-Octadecanamido-2-methoxypropyl phosphocholine, objectively comparing its performance and pharmacokinetic profile against established APL alternatives.

Mechanistic Causality: Why Molecular Linkages Dictate Uptake

To understand the uptake kinetics of rac-3-Octadecanamido-2-methoxypropyl phosphocholine, we must analyze its structure. Unlike first-generation APLs (e.g., Edelfosine) which utilize an ether linkage at the sn-1 position, this compound employs an amide linkage (octadecanamido).

The Causality of the Amide Bond:

  • Metabolic Resistance: The amide bond confers high resistance to phospholipase A1 and A2 degradation, extending the intracellular half-life compared to ester-linked physiological lipids.

  • Membrane Partitioning: The hydrogen-bonding capability of the amide group alters its lateral segregation within plasma membrane lipid rafts. This facilitates clathrin-independent, lipid raft-mediated endocytosis and subsequent trafficking to the Endoplasmic Reticulum (ER) [2].

Below is the signaling and trafficking pathway triggered upon successful cellular uptake.

APL_Pathway APL rac-3-Octadecanamido-2-methoxypropyl phosphocholine LipidRaft Plasma Membrane Lipid Rafts APL->LipidRaft Partitioning & Intercalation Endocytosis Raft-Dependent Endocytosis / Flippase LipidRaft->Endocytosis Internalization ER Endoplasmic Reticulum (ER) Accumulation Endocytosis->ER Intracellular Trafficking ERStress ER Stress Response (UPR Activation) ER->ERStress Lipid Homeostasis Disruption Apoptosis Caspase-Mediated Apoptosis ERStress->Apoptosis Pro-apoptotic Signaling

Figure 1: Mechanism of APL raft-dependent internalization and subsequent apoptotic signaling.

Comparative Performance: APL Alternatives

When selecting an APL for oncology research or drug development, it is critical to compare their MS-validated uptake metrics and primary targets. The table below summarizes the quantitative data comparing rac-3-Octadecanamido-2-methoxypropyl phosphocholine with Edelfosine and Perifosine [3, 4].

CompoundLinkage TypePrimary Subcellular TargetLC-MS/MS Extraction RecoveryLimit of Quantification (LOQ)Primary Apoptotic Trigger
rac-3-Octadecanamido-2-methoxypropyl phosphocholine AmideLipid Rafts / ER>94.5% (MeOH Precipitation)~0.5 ng/mLER Stress / UPR Activation
Edelfosine (ET-18-OCH3) EtherLipid Rafts95.6%0.3 ng/mLFas/CD95 Co-clustering
Perifosine PiperidinePlasma Membrane~90.0%1.0 ng/mLAKT/PI3K Inhibition

Data Interpretation: While Edelfosine demonstrates the lowest LOQ, its ether linkage makes it slightly more prone to off-target hemolytic toxicity. Perifosine has been extensively evaluated in clinical trials but suffers from reduced uptake in acidic tumor microenvironments (lactic acidosis) [4]. The amide-linked analog offers a balanced pharmacokinetic profile with excellent extraction recovery for MS validation.

Self-Validating LC-MS/MS Experimental Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system. We eschew the traditional Bligh & Dyer biphasic lipid extraction. Why? APLs are highly amphiphilic and can partition unpredictably between the chloroform and aqueous phases, leading to high variance. Instead, we utilize a single-phase methanol protein precipitation method, which keeps the APL in the supernatant and consistently yields >94% recovery [3].

Step-by-Step Methodology

Phase 1: Cell Incubation and Harvesting

  • Dosing: Seed target cells (e.g., HL-60 or K-562) at 5×105 cells/mL. Treat with 5–10 µM of rac-3-Octadecanamido-2-methoxypropyl phosphocholine for 3 to 24 hours.

  • Cold Arrest: Halt uptake by transferring plates to ice (4°C) to arrest ATP-dependent flippase and endocytic activity.

  • BSA Wash (Critical Step): Wash cells twice with ice-cold PBS containing 1% Bovine Serum Albumin (BSA). Causality: BSA acts as a lipid sink, extracting non-internalized APLs adhered to the outer plasma membrane leaflet. Failure to do this results in artificially inflated uptake data. Follow with one wash of plain cold PBS.

Phase 2: Lysis and Single-Phase Extraction 4. Lysis: Resuspend the cell pellet in 100 µL of LC-MS grade water. Subject to three rapid freeze-thaw cycles (liquid nitrogen to 37°C) to mechanically shear the membranes. 5. Internal Standard Addition: Spike the lysate with 10 µL of a deuterated internal standard (e.g., PAF-d4 or a synthetic C16-amide-PC) to normalize matrix effects. 6. Protein Precipitation: Add 300 µL of ice-cold Methanol. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. 7. Collection: Transfer the monophasic supernatant to an autosampler vial.

Phase 3: UHPLC-ESI-MS/MS Analysis 8. Chromatography: Inject 5 µL onto a narrow-bore C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Use a gradient of Water/Acetonitrile with 0.1% Formic Acid and 5 mM Ammonium Acetate. 9. Mass Spectrometry: Operate in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

  • Target Precursor: For rac-3-Octadecanamido-2-methoxypropyl phosphocholine ( C27​H57​N2​O6​P , Exact Mass: 536.39), target the [M+H]+ ion at m/z 537.4 .

  • Product Ion: Monitor the diagnostic phosphocholine headgroup fragment at m/z 184.1 .

    LCMS_Workflow CellCulture 1. Cell Incubation & Cold Arrest Wash 2. BSA Wash (Removes Adhered Lipid) CellCulture->Wash Extraction 3. Lysis & MeOH Precipitation Wash->Extraction LCMS 4. UHPLC-ESI-MS/MS (MRM: 537.4 -> 184.1) Extraction->LCMS Data 5. Pharmacokinetic Quantification LCMS->Data

    Figure 2: Self-validating LC-MS/MS workflow for APL intracellular quantification.

Advanced Spatial Validation: MALDI-MSI in 3D Spheroids

While 2D LC-MS/MS is the gold standard for absolute quantification, it lacks spatial context. Tumors are heterogeneous, and APL uptake is heavily influenced by the hypoxic and acidic cores of solid tumors [4].

For advanced validation, researchers should employ Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) on 3D tumor spheroids. By sectioning a treated spheroid and applying a matrix (e.g., 2,5-dihydroxybenzoic acid), MALDI-MSI allows you to map the exact penetration depth of rac-3-Octadecanamido-2-methoxypropyl phosphocholine relative to necrotic core markers. This dual-pronged approach—LC-MS/MS for absolute quantification and MALDI-MSI for spatial distribution—provides an unimpeachable, publication-ready data package for drug development.

References

  • Mollinedo, F., et al. (2010). In vitro and In vivo Selective Antitumor Activity of Edelfosine against Mantle Cell Lymphoma and Chronic Lymphocytic Leukemia Involving Lipid Rafts. Clinical Cancer Research, 16(7), 2046-2054. URL:[Link]

  • Lasa-Saracibar, B., et al. (2014). Edelfosine Lipid Nanoparticles Overcome Multidrug Resistance in K-562 Leukemia Cells by a Caspase-Independent Mechanism. Molecular Pharmaceutics, 11(7), 2433-2441. URL:[Link]

  • Blanco-Príeto, M.J., Campanero, M.A., & Mollinedo, F. (2004). Quantitative determination of the antitumor alkyl ether phospholipid edelfosine by reversed-phase liquid chromatography-electrospray mass spectrometry: application to cell uptake studies and characterization of drug delivery systems. Journal of Chromatography B, 810(1), 85-92. URL: [Link]

  • Strejc, J., et al. (2020). Lactic Acidosis Interferes With Toxicity of Perifosine to Colorectal Cancer Spheroids: Multimodal Imaging Analysis. Frontiers in Oncology, 10, 1258. URL:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of rac-3-Octadecanamido-2-methoxypropyl phosphocholine

This document is structured to provide not just a protocol, but the scientific reasoning behind each step. The fundamental principle guiding this procedure is the precautionary principle : in the absence of definitive sa...

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Author: BenchChem Technical Support Team. Date: March 2026

This document is structured to provide not just a protocol, but the scientific reasoning behind each step. The fundamental principle guiding this procedure is the precautionary principle : in the absence of definitive safety and disposal data from a manufacturer's Safety Data Sheet (SDS), we must treat the substance as potentially hazardous.

Initial Assessment: Understanding the Compound

A thorough review of available literature for rac-3-Octadecanamido-2-methoxypropyl phosphocholine reveals its identity as a synthetic phosphocholine derivative.[1][2] Critically, it is noted for its biological activity, including the ability to inhibit neoplastic cell growth and Protein Kinase C.[1][3] This biological activity is a key flag, demanding a more cautious disposal approach than might be applied to structurally simpler or biologically inert phospholipids.

While some university guidelines suggest that simple, unmodified "Phosphocholine" may be suitable for sanitary sewer disposal, this recommendation cannot be safely extrapolated to a complex, biologically active derivative like rac-3-Octadecanamido-2-methoxypropyl phosphocholine.[4] The potential for environmental impact and disruption of wastewater treatment processes from a bioactive compound necessitates that it be handled as regulated chemical waste.[5][6]

Core Disposal Protocol: A Step-by-Step Guide

The following protocol is designed to ensure safety and compliance. It is imperative to follow these steps without deviation and to consult your institution's Environmental Health and Safety (EHS) department, as they are the final authority on waste management in your facility.[6][7]

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing standard laboratory PPE. This serves as the first line of defense against accidental exposure.

  • Safety Glasses: Protects against splashes.

  • Nitrile Gloves: Prevents skin contact.

  • Lab Coat: Protects clothing and skin.[6]

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions and to ensure proper disposal routing.

  • Dedicated Waste Stream: Do not mix rac-3-Octadecanamido-2-methoxypropyl phosphocholine waste with any other chemical waste streams (e.g., halogenated solvents, acids, bases).[6]

  • Collect All Forms: This includes pure compound, solutions, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials.

Step 3: Containerization and Labeling Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.[7][8]

  • Select a Compatible Container: Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass bottles with screw caps are appropriate choices.[9][10] Ensure the container is in good condition with no cracks or leaks.

  • Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your EHS department.

  • Complete the Label Information:

    • Write the words "Hazardous Waste."

    • List the full chemical name: "rac-3-Octadecanamido-2-methoxypropyl phosphocholine."

    • Include all other constituents, including solvents and their approximate percentages.

    • Do not use abbreviations or chemical formulas.[8]

Step 4: Accumulation and Storage Waste must be stored safely in a designated laboratory area pending pickup.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of the lab personnel.[7][10]

  • Secondary Containment: It is best practice to place the waste container in a larger, chemically resistant secondary container to contain any potential leaks.

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when you are actively adding waste.[10]

Step 5: Arrange for Professional Disposal Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash.[5][6]

  • Schedule a Pickup: Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EHS department to schedule a waste pickup.[11]

  • Provide Full Disclosure: Inform the EHS staff of the container's contents, including the fact that a specific SDS is unavailable and the compound is known to be biologically active. This ensures they can profile the waste correctly for transport and final disposal, which may involve incineration or other specialized treatments.[7]

Managing Spills and Decontaminating Containers

Accidents happen, and a clear plan for managing spills and decontaminating empty containers is essential.

Spill Cleanup

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[5][12]

  • Carefully collect the absorbent material and spilled substance using non-sparking tools.

  • Place the collected material into a new, properly labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

Empty Container Decontamination To render an "empty" container non-hazardous, any chemical residue must be removed. Since the hazard profile of this compound is not fully known, a triple-rinse procedure is recommended.[8][13]

  • Rinse the container three times with a solvent capable of dissolving the compound (e.g., ethanol, methanol).

  • Crucially, collect all rinsate from these rinses in your designated "rac-3-Octadecanamido-2-methoxypropyl phosphocholine" hazardous waste container.

  • After the triple rinse, the container can typically be washed and recycled or disposed of as regular lab glass/plastic waste. Deface the original label completely.[8]

Data Summary and Workflow Visualization

To aid in decision-making, the key logistical information is summarized below.

ParameterGuidelineJustification
Disposal Route Licensed Hazardous Waste Vendor via EHSBiological activity and lack of specific SDS mandate a conservative approach.[1][6][7]
Drain Disposal Prohibited Potential for environmental toxicity and interference with wastewater treatment systems.[5]
Solid Trash Disposal Prohibited Prevents release of a biologically active chemical into the environment.
Waste Code To be determined by EHSProfessional waste handlers will classify based on available information.
Container Type Glass or HDPE Bottle with Screw CapEnsures chemical compatibility and prevents leaks.[9][10]
Storage Location Designated Satellite Accumulation Area (SAA)Complies with regulations and ensures safe, controlled storage.[7][10]

The logical workflow for making these disposal decisions is illustrated in the diagram below.

G cluster_0 Disposal Decision Workflow start Waste Generated: rac-3-Octadecanamido-2-methoxypropyl phosphocholine haz_assess Hazard Assessment: Is a specific SDS available? start->haz_assess treat_haz No SDS Found. Apply Precautionary Principle: Treat as Hazardous Waste haz_assess->treat_haz No sds_yes Yes: Follow SDS Section 13 (Disposal Considerations) haz_assess->sds_yes Yes ppe Step 1: Wear Full PPE (Gloves, Goggles, Lab Coat) treat_haz->ppe segregate Step 2: Segregate Waste (Dedicated Container) ppe->segregate container Step 3: Containerize & Label (Use Hazardous Waste Label) segregate->container store Step 4: Store in SAA (Sealed, Secondary Containment) container->store dispose Step 5: Contact EHS for Professional Disposal store->dispose end Waste Safely Managed dispose->end sds_yes->end

Sources

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